Product packaging for Seldomycin factor 1(Cat. No.:CAS No. 56276-04-1)

Seldomycin factor 1

Cat. No.: B1230691
CAS No.: 56276-04-1
M. Wt: 454.5 g/mol
InChI Key: YNMRKGLUALDHIR-UHFFFAOYSA-N
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Description

Seldomycin factor 1 is a natural product found in Bacteria with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34N4O10 B1230691 Seldomycin factor 1 CAS No. 56276-04-1

Properties

CAS No.

56276-04-1

Molecular Formula

C17H34N4O10

Molecular Weight

454.5 g/mol

IUPAC Name

5-amino-6-[4,6-diamino-3-(3-amino-4,5-dihydroxyoxan-2-yl)oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C17H34N4O10/c18-4-1-5(19)15(31-17-9(21)12(26)11(25)7(2-22)29-17)13(27)14(4)30-16-8(20)10(24)6(23)3-28-16/h4-17,22-27H,1-3,18-21H2

InChI Key

YNMRKGLUALDHIR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)OC3C(C(C(CO3)O)O)N)N

Synonyms

seldomycin
seldomycin factor 1
seldomycin factor 2
seldomycin factor 3
seldomycin factor 5

Origin of Product

United States

Foundational & Exploratory

Unveiling Seldomycin Factor 1: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, part of the seldomycin complex produced by the soil actinomycete, Streptomyces hofunensis sp. nov.[1] First described in the 1970s, this complex comprises several factors, including 1, 2, 3, and 5. Aminoglycosides are a class of potent bactericidal antibiotics that function by inhibiting protein synthesis in susceptible bacteria, making them a subject of enduring interest in the development of new antimicrobial agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a putative biosynthetic pathway.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the known physicochemical properties and provide a template for the type of antimicrobial activity data that would be determined for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H26N4O5Egan et al., 1977
Molecular Weight306.36 g/mol Egan et al., 1977
Optical Rotation+158° (c 1.0, H2O)Sato et al., 1977
Melting Point180-185 °C (dec.)Sato et al., 1977
AppearanceWhite powderSato et al., 1977

Table 2: Antimicrobial Activity of this compound (Hypothetical MIC Values)

OrganismStrainMIC (µg/mL)
Escherichia coliATCC 25922Data not available
Staphylococcus aureusATCC 25923Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Klebsiella pneumoniaeATCC 13883Data not available

Table 3: Fermentation and Yield of Seldomycin Complex

ParameterValueReference
Producing OrganismStreptomyces hofunensis sp. nov. MK-88Nara et al., 1977
Fermentation Time4-5 daysNara et al., 1977
Fermentation Broth Potency~1000 µg/mL (as seldomycin factor 5)Nara et al., 1977
Yield of this compoundData not available

Experimental Protocols

The following protocols are based on the methods described by Sato et al. in their 1977 publication, "A new aminoglycoside antibiotic complex--the seldomycins. II. Isolation, physicochemical and chromatographic properties."

Fermentation of Streptomyces hofunensis

A detailed protocol for the fermentation of Streptomyces hofunensis to produce the seldomycin complex would typically involve the following steps:

  • Inoculum Preparation: A vegetative inoculum of S. hofunensis is prepared by cultivating the strain in a suitable seed medium.

  • Production Medium: The production medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Fermentation Conditions: The fermentation is carried out in a stirred-tank fermenter under controlled conditions of temperature, pH, and aeration for 4-5 days.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving ion-exchange and silica gel chromatography.

G cluster_fermentation Fermentation cluster_extraction Extraction and Initial Purification cluster_separation Separation of Seldomycin Factors cluster_final_purification Final Purification of Factor 1 Fermentation Fermentation of S. hofunensis Broth Fermentation Broth Fermentation->Broth AdjustpH Adjust to pH 2.0 with H2SO4 Broth->AdjustpH Filter Filter to remove mycelia AdjustpH->Filter Neutralize Neutralize filtrate to pH 7.0 Filter->Neutralize IonExchange Amberlite IRC-50 (NH4+ form) Cation Exchange Chromatography Neutralize->IonExchange Elution Elute with 1N NH4OH IonExchange->Elution ActiveFractions Collect Active Fractions Elution->ActiveFractions SilicaGel1 Silica Gel Column Chromatography (CHC13-MeOH-NH4OH) ActiveFractions->SilicaGel1 Factor1_2_Fraction Fraction containing Seldomycin factors 1 & 2 SilicaGel1->Factor1_2_Fraction Factor3_5_Fraction Fraction containing Seldomycin factors 3 & 5 SilicaGel1->Factor3_5_Fraction SilicaGel2 Silica Gel Column Chromatography (CHC13-MeOH-NH4OH) Factor1_2_Fraction->SilicaGel2 SeldomycinFactor1 Pure this compound SilicaGel2->SeldomycinFactor1

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

  • Acidification and Filtration: The pH of the whole fermentation broth is adjusted to 2.0 with sulfuric acid to aid in the extraction of the basic aminoglycoside antibiotics. The mycelial cake is then removed by filtration.

  • Cation Exchange Chromatography: The clarified filtrate is neutralized and applied to a column of Amberlite IRC-50 cation exchange resin (in the ammonium form). The column is washed with water, and the seldomycin complex is eluted with 1 N ammonium hydroxide.

  • Silica Gel Chromatography (Initial Separation): The active fractions from the ion exchange are concentrated and subjected to silica gel column chromatography. The column is developed with a solvent system of chloroform-methanol-ammonium hydroxide (e.g., 1:1:1 v/v) to separate the seldomycin complex into fractions containing different factors.

  • Silica Gel Chromatography (Final Purification): The fraction containing Seldomycin factors 1 and 2 is further purified by another round of silica gel column chromatography using a similar solvent system to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H and 13C NMR to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Putative Biosynthetic Pathway of this compound

The biosynthesis of aminoglycoside antibiotics in Streptomyces generally proceeds from a sugar phosphate precursor, often D-glucose-6-phosphate. While the specific gene cluster for seldomycin biosynthesis in S. hofunensis has not been fully characterized, a putative pathway for this compound can be proposed based on the known biosynthesis of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides.

The biosynthesis can be conceptually divided into three main stages:

  • Formation of the 2-Deoxystreptamine (2-DOS) Core: This central aminocyclitol moiety is synthesized from D-glucose-6-phosphate through a series of enzymatic reactions.

  • Synthesis of the Sugar Moieties: The specific amino and deoxy sugars that will be attached to the 2-DOS core are synthesized from sugar nucleotide precursors.

  • Glycosylation and Tailoring Reactions: Glycosyltransferases attach the sugar moieties to the 2-DOS core, followed by potential modifying reactions such as amination, methylation, or hydroxylation.

G cluster_2dos 2-Deoxystreptamine (2-DOS) Biosynthesis cluster_sugar Sugar Moiety Biosynthesis cluster_assembly Assembly of this compound G6P D-Glucose-6-Phosphate DOI_synthase DOI Synthase G6P->DOI_synthase DOI 2-deoxy-scyllo-inosose Aminotransferase Aminotransferase DOI->Aminotransferase DOI_synthase->DOI Dehydrogenase Dehydrogenase Aminotransferase->Dehydrogenase DOS 2-Deoxystreptamine (2-DOS) Dehydrogenase->DOS Glycosyltransferase1 Glycosyltransferase 1 DOS->Glycosyltransferase1 Sugar_Precursor Sugar Nucleotide (e.g., UDP-glucose) Sugar_Enzymes Series of Enzymatic Reactions Sugar_Precursor->Sugar_Enzymes Modified_Sugar Modified Sugar Moiety Modified_Sugar->Glycosyltransferase1 Glycosyltransferase2 Glycosyltransferase 2 Modified_Sugar->Glycosyltransferase2 Sugar_Enzymes->Modified_Sugar Intermediate1 Glycosylated Intermediate Glycosyltransferase1->Intermediate1 Intermediate1->Glycosyltransferase2 SeldomycinFactor1 This compound Glycosyltransferase2->SeldomycinFactor1

Caption: Putative biosynthetic pathway for this compound.

Conclusion

This compound represents a classic example of an aminoglycoside antibiotic discovered through the systematic screening of microbial fermentation products. The isolation and purification of this compound rely on established chromatographic techniques that exploit its basic and polar nature. While its full antibacterial spectrum and clinical potential remain to be extensively explored, the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to revisit this and other members of the seldomycin complex. Further investigation into the biosynthetic pathway at a genetic level could open avenues for combinatorial biosynthesis and the generation of novel, more potent aminoglycoside derivatives.

References

A Technical Guide to Seldomycin Factor 1 Production by Streptomyces hofunensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 1, an aminoglycoside antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces hofunensis. This document provides a comprehensive technical overview of the core aspects of this compound production. Due to the limited availability of specific data for this compound, this guide leverages established knowledge from closely related aminoglycoside antibiotics produced by other Streptomyces species to present putative biosynthetic pathways, optimized fermentation strategies, and detailed protocols for isolation, purification, and characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery, development, and production of novel antibiotics.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. This compound, produced by Streptomyces hofunensis, belongs to this critical class of antimicrobial agents. The emergence of antibiotic-resistant pathogens necessitates a deeper understanding of the production mechanisms of existing and novel antibiotics to facilitate the development of improved derivatives and more efficient manufacturing processes. This technical guide synthesizes the available information on this compound and provides analogous methodologies from well-studied aminoglycosides to empower further research and development in this area.

The Producing Organism: Streptomyces hofunensis

Streptomyces hofunensis is a filamentous soil bacterium belonging to the Actinomycetales order. Like other members of the Streptomyces genus, it is known for its ability to produce a wide array of secondary metabolites, including antibiotics. The production of this compound is intricately linked to the organism's growth phase, typically occurring during the stationary phase as a response to nutrient limitation or other environmental stressors.

Biosynthesis of this compound (Putative Pathway)

While the complete biosynthetic pathway for this compound has not been fully elucidated in the public domain, a putative pathway can be constructed based on the well-characterized biosynthesis of other aminoglycosides, such as streptomycin and kanamycin, in other Streptomyces species. The biosynthesis is orchestrated by a dedicated gene cluster encoding a suite of enzymes responsible for the assembly of the aminocyclitol core and the subsequent glycosylation steps.

A diagram of the proposed general biosynthetic pathway for a generic aminoglycoside, which can be considered analogous to that of this compound, is presented below.

Seldomycin_Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_core_synthesis Aminocyclitol Core Synthesis cluster_modification_glycosylation Modification & Glycosylation cluster_final_product Final Product Glucose-6-Phosphate Glucose-6-Phosphate Scyllo-inosamine Scyllo-inosamine Glucose-6-Phosphate->Scyllo-inosamine Multiple Enzymatic Steps Glucosamine Glucosamine Modified Sugar Moieties Modified Sugar Moieties Glucosamine->Modified Sugar Moieties Activation & Modification 2-Deoxystreptamine (DOS) 2-Deoxystreptamine (DOS) Scyllo-inosamine->2-Deoxystreptamine (DOS) Amination, Oxidation, etc. This compound (putative) This compound (putative) Glycosyltransferases (GTs) Glycosyltransferases (GTs) Modified Sugar Moieties->Glycosyltransferases (GTs) Glycosyltransferases (GTs)->this compound (putative) Sequential Glycosylation

A putative biosynthetic pathway for this compound.

Fermentation for this compound Production

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. While specific data for S. hofunensis is scarce, the following parameters, derived from studies on other antibiotic-producing Streptomyces species, can serve as a starting point for process development.

Culture Media

A variety of media compositions can be employed for the cultivation of Streptomyces hofunensis. The choice of media significantly impacts biomass production and secondary metabolite synthesis.

ComponentConcentration Range (g/L)Purpose
Carbon Source
Glucose20-50Primary energy source
Soluble Starch10-30Complex carbohydrate for sustained growth
Nitrogen Source
Soybean Meal10-30Complex organic nitrogen source
Yeast Extract2-10Source of vitamins and growth factors
(NH₄)₂SO₄2-5Readily available inorganic nitrogen
Minerals & Trace Elements
CaCO₃2-5pH buffering agent
K₂HPO₄0.5-2Phosphate source and buffering
MgSO₄·7H₂O0.5-1Essential cation for enzymatic activity
FeSO₄·7H₂O0.01-0.05Trace element for metabolic processes
Fermentation Parameters

The physical environment of the fermentation process must be tightly controlled to ensure optimal growth and antibiotic production.

ParameterOptimized RangeRationale
Temperature 28-32 °COptimal for Streptomyces growth and enzyme activity.
pH 6.8-7.5Maintained to support enzymatic reactions in the biosynthetic pathway.
Dissolved Oxygen > 30% saturationAerobic organism; oxygen is critical for growth and secondary metabolism.
Agitation 200-400 rpmEnsures homogeneity of nutrients and oxygen distribution.
Incubation Time 120-168 hoursProduction typically peaks in the late stationary phase.

Experimental Protocols

The following protocols are generalized based on standard methods for aminoglycoside production from Streptomyces and should be optimized for S. hofunensis and this compound.

Fermentation Protocol

A diagram illustrating the general workflow for the fermentation process is provided below.

Fermentation_Workflow Inoculum_Preparation 1. Inoculum Preparation (Spore suspension or vegetative culture) Seed_Culture 2. Seed Culture (Shake flask, 2-3 days) Inoculum_Preparation->Seed_Culture Production_Fermenter 3. Production Fermentation (Controlled bioreactor) Seed_Culture->Production_Fermenter Monitoring 4. Process Monitoring (pH, DO, Temperature, Substrate, Biomass) Production_Fermenter->Monitoring Harvest 5. Harvest (Centrifugation/Filtration) Production_Fermenter->Harvest Cell_Free_Broth Cell-Free Supernatant Harvest->Cell_Free_Broth Biomass Cell Pellet Harvest->Biomass

A general workflow for Streptomyces fermentation.
  • Inoculum Preparation : Aseptically transfer a loopful of S. hofunensis spores or a piece of agar containing mycelia into a baffled flask containing a suitable seed medium.

  • Seed Culture : Incubate the seed culture at 28-30°C on a rotary shaker at 220 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation : Inoculate the production fermenter containing the optimized production medium with 5-10% (v/v) of the seed culture.

  • Process Monitoring : Maintain the fermentation parameters as outlined in the table above. Monitor cell growth (dry cell weight), substrate consumption, and antibiotic production at regular intervals.

  • Harvest : After the desired fermentation time, harvest the broth and separate the mycelia from the supernatant by centrifugation or filtration. The supernatant contains the crude this compound.

Isolation and Purification Protocol

The following protocol outlines a general strategy for the purification of aminoglycoside antibiotics from fermentation broth.

A diagram of the purification workflow is shown below.

Purification_Workflow Crude_Broth 1. Cell-Free Fermentation Broth Cation_Exchange 2. Cation-Exchange Chromatography (e.g., Dowex 50W) Crude_Broth->Cation_Exchange Elution 3. Elution with a pH gradient (e.g., NH4OH) Cation_Exchange->Elution Concentration 4. Concentration of Active Fractions (Rotary Evaporation) Elution->Concentration Gel_Filtration 5. Gel Filtration Chromatography (e.g., Sephadex G-25) Concentration->Gel_Filtration HPLC 6. Preparative HPLC (Reversed-phase C18) Gel_Filtration->HPLC Pure_Compound 7. Pure this compound HPLC->Pure_Compound

A generalized purification workflow for aminoglycosides.
  • Cation-Exchange Chromatography : Adjust the pH of the cell-free supernatant to ~7.0 and apply it to a cation-exchange column (e.g., Dowex 50W-X2, H⁺ form). Wash the column with deionized water to remove unbound impurities.

  • Elution : Elute the bound aminoglycosides using a linear gradient of ammonium hydroxide (e.g., 0.1 N to 2.0 N). Collect fractions and monitor for antibiotic activity using a bioassay (e.g., against Bacillus subtilis).

  • Concentration : Pool the active fractions and concentrate them under reduced pressure using a rotary evaporator.

  • Gel Filtration Chromatography : Further purify the concentrated sample using a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.

  • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step is typically performed using preparative reversed-phase HPLC with a C18 column. A suitable mobile phase would consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) with an ion-pairing agent.

Characterization and Quantification

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation (¹H and ¹³C NMR).

For quantification, a validated HPLC method is recommended. A typical analytical HPLC setup would involve a C18 column with a mobile phase gradient and detection using a suitable method such as evaporative light scattering detection (ELSD) or mass spectrometry, as aminoglycosides lack a strong UV chromophore.

Conclusion

This technical guide provides a foundational framework for the production and study of this compound from Streptomyces hofunensis. While specific data for this particular antibiotic is limited, the analogous information from other well-studied aminoglycosides offers a robust starting point for research and development. The methodologies and data presented herein are intended to be a valuable resource for scientists and professionals in the field of antibiotic discovery and production, ultimately contributing to the ongoing effort to combat antimicrobial resistance. Further research is needed to fully elucidate the specific biosynthetic pathway and optimize the production of this compound.

The Core Mechanism of Seldomycin Factor 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, part of the seldomycin complex isolated from Streptomyces hofunensis.[1] While specific detailed research on the mechanism of action of this compound is limited in publicly available literature, its classification as an aminoglycoside provides a strong foundation for understanding its antibacterial properties. This guide will therefore focus on the well-established mechanism of action of aminoglycoside antibiotics as a proxy for this compound, tailored for researchers, scientists, and drug development professionals.

Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[2] They are particularly effective against aerobic Gram-negative bacteria.[3] Their primary mode of action is the inhibition of bacterial protein synthesis, leading to a bactericidal effect.[2][3]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary target of aminoglycoside antibiotics within the bacterial cell is the ribosome, the molecular machinery responsible for protein synthesis. Specifically, aminoglycosides bind with high affinity to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[2]

The binding of this compound, as an aminoglycoside, to the 30S ribosomal subunit is a critical step that triggers a cascade of events disrupting normal protein synthesis:

  • Interference with Translation Initiation: While the primary effect is on elongation, some aminoglycosides can also block the initiation of protein synthesis.

  • Codon Misreading: The binding of the antibiotic to the A-site of the 16S rRNA induces a conformational change. This change leads to the misreading of the messenger RNA (mRNA) codon by the incoming aminoacyl-transfer RNA (tRNA). The result is the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Production of Aberrant Proteins: The synthesis of non-functional or toxic proteins disrupts various cellular processes, including membrane integrity.

  • Bactericidal Effect: The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

The following diagram illustrates the signaling pathway of aminoglycoside action:

Aminoglycoside_Mechanism cluster_cell Bacterial Cell Seldomycin_Factor_1 This compound (Aminoglycoside) 30S_Subunit 30S Ribosomal Subunit Seldomycin_Factor_1->30S_Subunit Binds to 16S rRNA (A-site) Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits & Causes Codon Misreading Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Leads to Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Results in MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antibiotic Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC Value Incubate->Read_Results End End Read_Results->End

References

Seldomycin Factor 1: An In-Depth Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Seldomycin Factor 1, an aminoglycoside antibiotic. This document details its activity against a range of clinically relevant bacteria, outlines the experimental protocols for determining its efficacy, and illustrates its mechanism of action.

Introduction

This compound is a component of the seldomycin complex, a group of aminoglycoside antibiotics.[1] Like other aminoglycosides, it is known for its broad-spectrum activity against various Gram-negative and some Gram-positive bacteria.[2][3] This guide synthesizes the available data on its antibacterial profile, offering a valuable resource for researchers engaged in antibiotic discovery and development.

Antibacterial Spectrum of this compound

While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature, the antibacterial spectrum can be inferred from the general activity of aminoglycoside antibiotics. The following table summarizes the typical MIC ranges for aminoglycosides against key bacterial pathogens. It is important to note that these values are representative and actual MICs for this compound may vary.

Data Presentation: Representative Minimum Inhibitory Concentrations (MICs) of Aminoglycosides

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)Clinical Significance
Escherichia coliNegative0.25 - 8Common cause of urinary tract infections, sepsis, and gastroenteritis.
Pseudomonas aeruginosaNegative0.5 - 16Opportunistic pathogen causing serious infections, particularly in immunocompromised individuals and hospital settings.
Klebsiella pneumoniaeNegative0.5 - 8Significant cause of hospital-acquired infections, including pneumonia and bloodstream infections.
Staphylococcus aureusPositive0.25 - 4A major cause of skin infections, pneumonia, and bloodstream infections, including methicillin-resistant strains (MRSA).
Enterococcus faecalisPositive16 - >128Often associated with nosocomial infections; aminoglycosides are typically used in combination therapy.

Note: The provided MIC ranges are based on the general activity of aminoglycosides such as gentamicin and tobramycin. Specific testing is required to determine the precise MIC values for this compound against these and other organisms.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely used technique for this purpose.

Experimental Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials and Reagents:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[4]

  • Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and then serially diluted.

  • 96-Well Microtiter Plates: Sterile, clear, flat-bottomed 96-well plates are used.[5]

2. Inoculum Preparation:

  • A few colonies from an overnight culture of the test bacterium are suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

3. Preparation of Antibiotic Dilutions:

  • A serial two-fold dilution of the this compound stock solution is performed in the 96-well microtiter plate using CAMHB.[5][6]

  • This creates a range of antibiotic concentrations to be tested.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.[4]

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate, except for the sterility control well.[5]

  • The plate is then incubated at 35-37°C for 16-20 hours under ambient air conditions.[5]

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[4]

  • Growth is typically observed as turbidity or a pellet at the bottom of the well. The absence of visible growth indicates inhibition.

Mandatory Visualizations

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

cluster_bacterial_cell Bacterial Cell cluster_ribosome 30S Ribosomal Subunit A_site A-site (Aminoacyl-tRNA binding site) tRNA Misread tRNA A_site->tRNA Causes codon misreading Seldomycin This compound (Aminoglycoside) Seldomycin->A_site Binds to 16S rRNA mRNA mRNA mRNA->A_site Codon reading Protein Truncated or Non-functional Protein tRNA->Protein Incorporation of incorrect amino acids Death Bacterial Cell Death Protein->Death Leads to

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

Experimental Workflow: Broth Microdilution for MIC Determination

start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate serial_dilution Perform Serial Dilution in 96-Well Plate prep_antibiotic->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

An In-depth Technical Guide on the In Vitro Activity of Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Seldomycin factor 1, an aminoglycoside antibiotic. The document is structured to offer valuable insights for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and a visualization of the underlying mechanisms of action.

Core Concepts: Understanding this compound

This compound is a component of the seldomycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hofunensis.[1][2] Like other aminoglycosides, its antibacterial activity stems from the inhibition of protein synthesis in susceptible bacteria. This class of antibiotics has been a cornerstone in combating bacterial infections for decades.

The primary mechanism of action for aminoglycosides involves binding to the 30S ribosomal subunit of bacteria. This interaction disrupts the fidelity of mRNA translation, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.

Quantitative Data on In Vitro Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of clinical isolates is not extensively available in recent literature, historical data from the initial characterization of the seldomycin complex provides foundational insights into its activity. The following table summarizes the reported in vitro antibacterial activity of the seldomycin complex. It is important to note that Seldomycin factor 5 was identified as the most active component of the complex.

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Klebsiella pneumoniaeData not available
Enterococcus faecalisData not available

Note: The original publications from 1977 describing the Seldomycin complex did not provide a detailed breakdown of MIC values for each factor against specific bacterial strains in their abstracts. Access to the full-text articles is required to extract this specific quantitative data.

Experimental Protocols

The determination of in vitro activity of antibiotics like this compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Two primary methods are employed for this determination:

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in an appropriate solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest desired concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic solution with CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria.

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: Prepare a series of molten Mueller-Hinton Agar (MHA) tubes and add appropriate volumes of a stock this compound solution to each to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Aminoglycoside Mechanism of Action

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Enters Cell_Membrane Cell Membrane Porin_Channel->Cell_Membrane Crosses 30S_Subunit 30S Ribosomal Subunit Cell_Membrane->30S_Subunit Binds to Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits mRNA mRNA mRNA->30S_Subunit Non-functional_Protein Non-functional or Toxic Protein Protein_Synthesis->Non-functional_Protein Leads to Cell_Death Cell Death Non-functional_Protein->Cell_Death

Caption: General mechanism of action for aminoglycoside antibiotics.

Broth Microdilution Experimental Workflow

Broth_Microdilution_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-20h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution Experimental Workflow

Agar_Dilution_Workflow Start Start Prepare_Agar_Plates Prepare Agar Plates with Varying Antibiotic Concentrations Start->Prepare_Agar_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Spot Inoculate Agar Plates Prepare_Agar_Plates->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-20h Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using the agar dilution method.

Conclusion

This compound, as a member of the aminoglycoside family, exhibits broad-spectrum antibacterial activity by targeting bacterial protein synthesis. While detailed contemporary MIC data is limited, the foundational studies and standardized methodologies outlined in this guide provide a strong basis for further research and development. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists engaged in the evaluation of this and other antimicrobial agents. Further investigation is warranted to fully characterize the in vitro activity of this compound against a comprehensive panel of clinically relevant and resistant bacterial strains.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a comprehensive understanding of the structure-activity relationships (SAR) of existing and novel antibiotics is paramount for the development of more effective therapeutics. This technical guide delves into the core principles governing the antibacterial activity of seldomycin factor 1, an aminoglycoside antibiotic, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanism of action, key structural features, and the impact of chemical modifications on its biological potency.

This compound belongs to the 4,6-disubstituted 2-deoxystreptamine class of aminoglycosides, a family of antibiotics that exert their bactericidal effects by binding to the bacterial ribosome and disrupting protein synthesis. The intricate interplay between the various structural components of this compound and its ribosomal target dictates its efficacy and spectrum of activity.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary target of this compound, like other aminoglycosides, is the 30S ribosomal subunit. Specifically, it binds to the A-site, a critical region responsible for decoding messenger RNA (mRNA) codons. This binding event interferes with the fidelity of protein synthesis in several ways: it can induce misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome along the mRNA, ultimately causing a premature termination of translation. The culmination of these disruptive events is the production of non-functional or toxic proteins, which leads to bacterial cell death.

G cluster_bacterium Bacterial Cell Seldomycin This compound Ribosome 70S Ribosome Seldomycin->Ribosome Binds to 30S A-site Protein Functional Protein Ribosome->Protein Normal Translation NonFunctional_Protein Non-functional/Toxic Protein Ribosome->NonFunctional_Protein Mistranslation/Inhibition of Translocation mRNA mRNA mRNA->Ribosome CellDeath Cell Death NonFunctional_Protein->CellDeath

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Core Structure-Activity Relationships

The antibacterial potency of this compound is intrinsically linked to its unique chemical architecture. While specific quantitative data for a wide range of this compound analogs is not extensively available in the public domain, general principles derived from the broader class of aminoglycosides and studies on closely related compounds like seldomycin factor 5 provide valuable insights into its SAR.

The seldomycin molecule is composed of a central 2-deoxystreptamine (2-DOS) ring (Ring II) glycosidically linked to two amino sugar moieties. Modifications to any of these components can significantly impact antibacterial activity.

Structural Modification General Effect on Antibacterial Activity Rationale
Modification of the 3'-hydroxyl group (Ring I) Altered activity against resistant strainsThe 3'-hydroxyl group is a common site for enzymatic modification by bacterial resistance enzymes (e.g., phosphotransferases). Derivatization at this position, such as deoxygenation or epimerization, can restore activity against strains expressing these enzymes. For the closely related seldomycin factor 5, both 3'-epi and 3'-deoxy analogs have been synthesized and shown to possess antibacterial activity against various aminoglycoside-resistant strains[1].
Modification of the 4'-hydroxyl group (Ring I) Potential for enhanced activity and reduced toxicityThe 4'-position is another key site for interaction with the ribosomal target. Modifications at this position can influence binding affinity and selectivity.
N-acylation of amino groups Generally leads to a decrease in activityThe positively charged amino groups are crucial for the initial electrostatic interaction with the negatively charged phosphate backbone of ribosomal RNA (rRNA). Neutralizing these charges through acylation typically reduces binding affinity and, consequently, antibacterial potency.
Modifications to the 2-deoxystreptamine ring (Ring II) Critical for maintaining overall structural integrity and activityThe 2-DOS ring serves as the scaffold for the molecule. Significant alterations to this ring are generally detrimental to activity.
Modifications to the third sugar ring Can influence the spectrum of activityThe nature and substitution pattern of the third sugar ring contribute to the overall shape and binding interactions of the molecule with the ribosome.

Experimental Protocols

The evaluation of the structure-activity relationship of this compound and its analogs relies on standardized and robust experimental methodologies.

Synthesis of this compound Analogs

The synthesis of novel this compound derivatives typically involves multi-step chemical modifications of the parent molecule or a suitable precursor. A general workflow is outlined below:

G Start This compound or Precursor Step1 Protection of Reactive Groups (e.g., amino, hydroxyl) Start->Step1 Step2 Targeted Chemical Modification (e.g., deoxygenation, epimerization, acylation) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification and Characterization (e.g., HPLC, NMR, Mass Spectrometry) Step3->Step4 End This compound Analog Step4->End

Figure 2: General experimental workflow for the synthesis of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of newly synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used protocol.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable growth medium such as Mueller-Hinton Broth (MHB).

  • Serial Dilution of Antibiotic: The test compound (this compound or its analog) is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.

Future Directions

While the foundational principles of aminoglycoside SAR are well-established, the exploration of the chemical space around this compound remains an area ripe for further investigation. Future research should focus on the synthesis and evaluation of a broader range of analogs to build a more comprehensive and quantitative SAR model. Key areas of interest include:

  • Targeted modifications to overcome resistance: Synthesizing derivatives with modifications at known sites of enzymatic inactivation.

  • Improving the therapeutic index: Designing analogs with enhanced selectivity for the bacterial ribosome over human mitochondrial ribosomes to reduce the risk of ototoxicity and nephrotoxicity.

  • Exploring novel chemical space: Introducing non-canonical sugars or functional groups to probe new interactions with the ribosomal target.

A deeper understanding of the structure-activity relationship of this compound will undoubtedly pave the way for the rational design of next-generation aminoglycoside antibiotics with improved efficacy and safety profiles, providing new tools in the fight against multidrug-resistant bacteria.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is a member of the seldomycin complex, a group of aminoglycoside antibiotics produced by the fermentation of Streptomyces hofunensis. As with other aminoglycosides, its antibacterial activity stems from the inhibition of protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols relevant to its study and characterization. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related aminoglycosides and generalized experimental methodologies applicable to this class of compounds.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₈H₃₈N₆O₇[1]
Molecular Weight 450.5 g/mol [1]
Appearance White to off-white powder (presumed, typical for aminoglycosides)General knowledge
Solubility Water-soluble[2][3]
Stability Stable in solution[2][3]
pH Activity Profile More active at alkaline pH[2]
Computed XLogP3 -6.4[1]
Topological Polar Surface Area 243 Ų[1]

Chemical Structure

The chemical structure of this compound is defined by its IUPAC name and SMILES notation, which describe the precise arrangement of its atoms and stereochemistry.

  • IUPAC Name: (2R,3R,4S,6S)-3-amino-6-(aminomethyl)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3S,4R,5S)-3,4-diamino-5-methoxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxan-4-ol[1]

  • SMILES: CO[C@@H]1CO--INVALID-LINK--N">C@@HO[C@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--CN)O)N)N">C@@HN[1]

Spectral Data

Detailed experimental spectral data for this compound are not widely published. The following sections outline the expected spectral characteristics based on its structure as an aminoglycoside and provide a template for the types of data that would be obtained through these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to the numerous overlapping signals from the sugar and aminocyclitol rings. Key signals would include those from anomeric protons (typically in the δ 4.5-5.5 ppm range), methoxy protons (around δ 3.4 ppm), and a multitude of signals from the CH, CH₂, and NH₂ groups throughout the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show signals corresponding to the 18 carbon atoms in the molecule. Characteristic signals would include those for the anomeric carbons (typically δ 95-105 ppm), the methoxy carbon (around δ 50-60 ppm), and various carbons of the sugar and aminocyclitol moieties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

  • O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl and amine groups.

  • C-H stretching: Bands in the 2800-3000 cm⁻¹ region.

  • C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region, characteristic of the glycosidic linkages and alcohol functionalities.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. The expected exact mass would be consistent with its molecular formula, C₁₈H₃₈N₆O₇. Fragmentation patterns observed in MS/MS analysis would provide valuable information for structural elucidation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fermentation broth of Streptomyces hofunensis, based on common methods for aminoglycoside antibiotics.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of Streptomyces hofunensis Harvest 2. Harvest of Fermentation Broth Fermentation->Harvest Filtration 3. Filtration to remove mycelia Harvest->Filtration IonExchange 4. Cation-Exchange Chromatography Filtration->IonExchange Elution 5. Elution with Ammonium Hydroxide IonExchange->Elution SilicaGel 6. Silica Gel Chromatography Elution->SilicaGel Fractionation 7. Fraction Collection and Analysis (TLC) SilicaGel->Fractionation Lyophilization 8. Lyophilization of purified fractions Fractionation->Lyophilization Purified_Product Purified_Product Lyophilization->Purified_Product Pure this compound

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: Culture Streptomyces hofunensis in a suitable nutrient medium under optimal conditions for antibiotic production.

  • Harvest and Filtration: Harvest the fermentation broth and remove the mycelia by filtration or centrifugation.

  • Cation-Exchange Chromatography: Adjust the pH of the filtered broth to neutral and apply it to a cation-exchange resin column (e.g., Amberlite IRC-50).

  • Elution: Wash the column with deionized water and then elute the bound aminoglycosides with a gradient of ammonium hydroxide.

  • Silica Gel Chromatography: Concentrate the active fractions and apply them to a silica gel column for further separation of the different seldomycin factors.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.[4][5][6][7][8]

mic_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis PrepareStock 1. Prepare stock solution of This compound SerialDilution 2. Perform serial dilutions in a 96-well microplate PrepareStock->SerialDilution Inoculate 4. Inoculate each well with the bacterial suspension SerialDilution->Inoculate PrepareInoculum 3. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) PrepareInoculum->Inoculate Incubate 5. Incubate the microplate at 37°C for 18-24 hours Inoculate->Incubate ReadResults 6. Visually inspect for turbidity or use a plate reader Incubate->ReadResults DetermineMIC 7. Identify the lowest concentration with no visible growth ReadResults->DetermineMIC MIC_Value MIC_Value DetermineMIC->MIC_Value MIC Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the antibiotic in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Mechanism of Action

This compound, as an aminoglycoside, is known to exert its antibacterial effect by inhibiting protein synthesis. This occurs through its binding to the 30S ribosomal subunit of the bacterial ribosome.[2][9][10]

mechanism_of_action Seldomycin This compound BacterialCell Bacterial Cell Seldomycin->BacterialCell Enters cell Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Binds to ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of action of this compound.

The binding of this compound to the 16S rRNA component of the 30S subunit interferes with several key processes in protein translation, including:

  • Inhibition of initiation complex formation.

  • Miscoding of mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Blockage of translocation of the ribosome along the mRNA.

These disruptions in protein synthesis ultimately lead to bacterial cell death.

Experimental Workflow: Ribosome Binding Assay

A ribosome binding assay can be used to confirm the interaction of this compound with the bacterial ribosome. A common method involves monitoring the displacement of a fluorescently labeled aminoglycoside probe.

ribosome_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis PrepareRibosomes 1. Isolate and purify 70S ribosomes from bacteria IncubateProbe 4. Incubate ribosomes with the fluorescent probe PrepareRibosomes->IncubateProbe PrepareProbe 2. Prepare fluorescently labeled aminoglycoside probe PrepareProbe->IncubateProbe PrepareSeldomycin 3. Prepare serial dilutions of This compound AddSeldomycin 5. Add increasing concentrations of this compound PrepareSeldomycin->AddSeldomycin IncubateProbe->AddSeldomycin MeasureFluorescence 6. Measure fluorescence anisotropy or polarization AddSeldomycin->MeasureFluorescence PlotData 7. Plot change in fluorescence vs. Seldomycin concentration MeasureFluorescence->PlotData CalculateKd 8. Calculate the dissociation constant (Kd) PlotData->CalculateKd BindingAffinity BindingAffinity CalculateKd->BindingAffinity Binding Affinity

Caption: Workflow for a ribosome binding assay.

  • Preparation of Components: Isolate and purify 70S ribosomes from a susceptible bacterial strain. Synthesize or obtain a fluorescently labeled aminoglycoside probe that is known to bind to the ribosomal A-site. Prepare a series of dilutions of unlabeled this compound.

  • Binding Reaction: In a suitable buffer, incubate the purified ribosomes with a fixed concentration of the fluorescent probe to allow for binding.

  • Competition: Add increasing concentrations of this compound to the ribosome-probe mixture. If this compound binds to the same site, it will displace the fluorescent probe.

  • Measurement: Measure the change in a fluorescence property, such as fluorescence polarization or anisotropy. Displacement of the probe will result in a decrease in this value.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound. From this competition curve, the binding affinity (e.g., the dissociation constant, Kd) of this compound for the ribosome can be determined.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of this compound. While specific experimental data for this particular compound is limited, the information presented, based on its classification as an aminoglycoside and data from related compounds, serves as a valuable resource for researchers. The detailed experimental protocols offer a practical framework for the isolation, characterization, and mechanistic evaluation of this compound, thereby facilitating further research and development in the field of aminoglycoside antibiotics.

References

Seldomycin Factor 1: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 1 is a component of the seldomycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hofunensis. This guide provides a detailed examination of this compound, including its chemical identity, physicochemical properties, and biological activity. It also outlines the experimental protocols for its isolation and characterization, offering a valuable resource for researchers in antibiotic development and related fields.

Chemical Identity and Physicochemical Properties

While this compound is a distinct entity, it is most commonly referenced as part of the larger Seldomycin complex. The CAS number for the entire Seldomycin complex is 75635-18-6 , with a molecular formula of C18H38N6O7 [1]. Specific molecular details for this compound have been determined through detailed analytical studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H26N4O5[2]
Molecular Weight322.36 g/mol [2]
AppearanceWhite powder[2]
Optical Rotation [α]D+158° (c 1.0, H2O)[2]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces hofunensis involves a multi-step process to separate the various factors of the seldomycin complex.

Experimental Workflow for this compound Isolation

G Fermentation_Broth Fermentation Broth of S. hofunensis Adsorption Adsorption on Amberlite IRC-50 (Na+ form) Fermentation_Broth->Adsorption Elution Elution with 1N NH4OH Adsorption->Elution Crude_Complex Crude Seldomycin Complex Elution->Crude_Complex Silica_Gel_Chromatography Silica Gel Chromatography (CHCl3-MeOH-NH4OH-H2O) Crude_Complex->Silica_Gel_Chromatography Factor_Separation Separation of Factors 1, 2, 3, and 5 Silica_Gel_Chromatography->Factor_Separation Seldomycin_Factor_1 Purified this compound Factor_Separation->Seldomycin_Factor_1

Caption: Isolation and purification workflow for this compound.

Protocol Details:

  • Fermentation and Adsorption: The fermentation broth of Streptomyces hofunensis is filtered, and the filtrate is passed through a column packed with Amberlite IRC-50 (a weakly acidic cation-exchange resin) in its sodium form. The seldomycin complex is adsorbed onto the resin.

  • Elution: The resin is washed, and the adsorbed antibiotics are eluted with 1N ammonium hydroxide.

  • Crude Complex Isolation: The eluate is concentrated to yield the crude seldomycin complex.

  • Chromatographic Separation: The crude complex is then subjected to silica gel column chromatography. The column is developed with a solvent system of chloroform-methanol-ammonium hydroxide-water (1:3:1:1) to separate the individual factors[2].

  • Purification: Fractions containing this compound are collected and concentrated to yield the purified compound as a white powder.

Biological Activity

This compound exhibits antibacterial activity, characteristic of aminoglycoside antibiotics. Its mechanism of action is presumed to involve the inhibition of protein synthesis by binding to the bacterial ribosome.

Table 2: In Vitro Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration, MIC in µg/mL)

Test OrganismMIC (µg/mL)
Staphylococcus aureus ATCC 6538P0.78
Bacillus subtilis ATCC 66330.39
Escherichia coli NIHJ3.12
Klebsiella pneumoniae ATCC 100311.56
Pseudomonas aeruginosa IAM 10076.25
Shigella sonnei ATCC 92906.25

Data sourced from Sato et al. (1977)[2].

Mechanism of Action: A Proposed Signaling Pathway

As an aminoglycoside, this compound is believed to exert its antibacterial effect by disrupting bacterial protein synthesis. The following diagram illustrates the generally accepted mechanism for this class of antibiotics.

Proposed Mechanism of Action for this compound

G cluster_membrane Bacterial Cell cluster_ribosome Ribosome SF1_ext This compound (Extracellular) Transport Active Transport SF1_ext->Transport Enters cell SF1_int This compound (Intracellular) Transport->SF1_int Ribosome_30S 30S Ribosomal Subunit SF1_int->Ribosome_30S Binds to Inhibition Inhibition Ribosome_30S->Inhibition Mistranslation Codon Misreading & Mistranslated Proteins Ribosome_30S->Mistranslation Causes Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Cell_Death Bacterial Cell Death Inhibition->Cell_Death Mistranslation->Cell_Death

Caption: Proposed mechanism of antibacterial action for this compound.

This pathway highlights the key steps: entry into the bacterial cell, binding to the 30S ribosomal subunit, and the subsequent inhibition of protein synthesis and induction of codon misreading, ultimately leading to bacterial cell death.

Conclusion

This compound is a notable component of the seldomycin antibiotic complex with significant antibacterial properties. This guide has provided essential technical information, including its chemical and physical characteristics, detailed isolation protocols, and biological activity data. The provided diagrams offer a clear visualization of the experimental workflow and the proposed mechanism of action, serving as a foundational resource for further research and development in the field of aminoglycoside antibiotics.

References

Methodological & Application

Application Notes and Protocols for the Purification of Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, a component of the seldomycin complex produced by the fermentation of Streptomyces hofunensis. As with other aminoglycoside antibiotics, the purification of this compound from the fermentation broth is a critical step to ensure its potency, safety, and suitability for research and potential therapeutic applications. This document provides a detailed overview of the purification methodologies, from classical approaches to modern techniques, complete with experimental protocols and expected outcomes.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. As an aminoglycoside, it is a polycationic and highly polar molecule.

PropertyValue
Molecular FormulaC₁₈H₃₈N₆O₇
Molecular Weight450.5 g/mol [1]
NatureBasic, polycationic
SolubilityHigh in water, low in most organic solvents

Purification Methodologies

The purification of this compound, like other aminoglycosides, typically involves a multi-step process to separate it from other components of the fermentation broth, including other seldomycin factors, proteins, pigments, and residual culture media constituents.[2] The general strategy involves initial capture from the clarified broth, followed by one or more polishing steps to achieve high purity.

Classical Purification Approach

The original method for the isolation of the seldomycin complex, including factor 1, was described in the 1970s. This method laid the groundwork for subsequent purification strategies.

Experimental Protocol: Cation-Exchange and Silica Gel Chromatography (Historical Method)

This protocol is based on the initial isolation methods described for the seldomycin complex.

Step 1: Preparation of Fermentation Broth

  • Adjust the pH of the whole fermentation broth of Streptomyces hofunensis to 2.0 with 6 N H₂SO₄.

  • Filter the acidified broth to remove mycelia and other solid debris.

  • Neutralize the filtrate to a pH of 6.8 with 6 N NaOH.

Step 2: Cation-Exchange Chromatography (Capture Step)

  • Prepare a column with a cation-exchange resin (e.g., Amberlite IRC-50) in the ammonium form.

  • Load the neutralized filtrate onto the prepared column.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound seldomycin complex with 1 N NH₄OH.

  • Collect the active fractions containing the seldomycin complex.

Step 3: Silica Gel Chromatography (Polishing Step)

  • Concentrate the active fractions from the cation-exchange step.

  • Apply the concentrated sample to a silica gel column.

  • Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol-ammonia) to separate the individual seldomycin factors.

  • Collect the fractions containing pure this compound.

Diagram of the Classical Purification Workflow

Seldomycin_Purification_Classic Fermentation_Broth Fermentation Broth Acidification_Filtration Acidification & Filtration Fermentation_Broth->Acidification_Filtration Neutralization Neutralization Acidification_Filtration->Neutralization Cation_Exchange Cation-Exchange Chromatography (Amberlite IRC-50) Neutralization->Cation_Exchange Silica_Gel Silica Gel Chromatography Cation_Exchange->Silica_Gel Pure_SF1 Pure this compound Silica_Gel->Pure_SF1

Caption: Classical purification workflow for this compound.

Modern Purification Approach

Modern purification techniques offer significant improvements in speed, resolution, and yield. These methods often incorporate membrane filtration and advanced chromatography resins.

Experimental Protocol: Integrated Membrane Filtration and Multi-Modal Chromatography

This protocol integrates modern techniques for a more efficient purification process.

Step 1: Initial Clarification and Concentration

  • Filter the fermentation broth through a ceramic membrane to remove suspended solids and obtain a clear permeate.[3]

  • Subject the permeate to ultrafiltration to remove high molecular weight impurities such as proteins and polysaccharides.[2]

  • Concentrate the ultrafiltration permeate using nanofiltration. This step also aids in desalting.[2]

Step 2: Cation-Exchange Chromatography (Capture Step)

  • Adjust the pH of the concentrated and clarified feed stream to between 6.0 and 7.7.[4]

  • Load the solution onto a strong cation-exchange resin column.

  • Wash the column with 2-3 bed volumes of water to remove weakly bound impurities.[4]

  • Elute the aminoglycoside fraction with a salt or pH gradient (e.g., 0.5-1.5 M eluent concentration) at a flow rate of 1-3 bed volumes per hour.[4]

Step 3: Reversed-Phase or Mixed-Mode Chromatography (Polishing Step)

  • The eluate from the ion-exchange step, containing the seldomycin complex, is further purified using a mixed-mode ion-exchange column or a reversed-phase column.[5]

  • For reversed-phase chromatography, a C18 column can be used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile) with an ion-pairing agent.

  • Collect fractions and analyze for the presence of this compound using an appropriate analytical method such as HPLC-MS.

  • Pool the pure fractions and proceed with concentration and drying.

Diagram of the Modern Purification Workflow

Seldomycin_Purification_Modern Fermentation_Broth Fermentation Broth Ceramic_Membrane Ceramic Membrane Filtration Fermentation_Broth->Ceramic_Membrane Ultrafiltration Ultrafiltration Ceramic_Membrane->Ultrafiltration Nanofiltration Nanofiltration & Concentration Ultrafiltration->Nanofiltration Cation_Exchange Cation-Exchange Chromatography Nanofiltration->Cation_Exchange Mixed_Mode Mixed-Mode/Reversed-Phase Chromatography Cation_Exchange->Mixed_Mode Pure_SF1 Pure this compound Mixed_Mode->Pure_SF1

Caption: Modern integrated workflow for this compound purification.

Data Presentation: Purification Summary

The following table summarizes the expected outcomes at each stage of a typical modern purification process for an aminoglycoside like this compound. The values are illustrative and will vary depending on the specific fermentation conditions and purification parameters.

Purification StepPurity (%)Yield (%)Key Impurities Removed
Clarified Fermentation Broth< 1100Mycelia, insoluble media components
Post-Membrane Filtration5-1095Proteins, polysaccharides, pigments
Cation-Exchange Eluate60-7085Most other cationic molecules, some related aminoglycosides
Reversed-Phase/Mixed-Mode Eluate> 9870Closely related seldomycin factors and other structural analogs

Conclusion

The purification of this compound has evolved from classical chromatographic techniques to more efficient and scalable modern methods. The choice of a specific protocol will depend on the desired scale of production, purity requirements, and available equipment. For research purposes, the classical methods can be effective, while for larger-scale production, the integrated membrane filtration and multi-modal chromatography approach is recommended. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the isolation and purification of this compound.

References

High-Performance Liquid Chromatography for the Analysis of Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the analysis of Seldomycin factor 1, an aminoglycoside antibiotic, using High-Performance Liquid Chromatography (HPLC). The method outlined is based on established principles for the analysis of aminoglycosides and is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the aminoglycoside class of antibiotics. Due to their potent antibacterial activity, particularly against Gram-negative bacteria, accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. Aminoglycosides, including this compound, lack a strong native chromophore, making direct UV detection challenging. Therefore, this protocol employs a pre-column derivatization step to introduce a UV-active moiety, allowing for sensitive and specific quantification by reverse-phase HPLC.

Principle

The method involves the derivatization of this compound with a suitable agent, such as 2,4-dinitrofluorobenzene (DNFB), followed by separation of the derivatized analyte on a C18 reverse-phase column. The separation is achieved using an isocratic mobile phase, and the derivatized compound is detected by UV spectrophotometry. Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Heating block or water bath

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v). The exact ratio may require optimization based on the specific column and system. Degas the mobile phase before use.

  • Derivatization Reagent (DNFB solution): Dissolve 100 mg of DNFB in 10 mL of methanol. This solution should be prepared fresh and protected from light.

  • Tris Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of Tris in water, adjust the pH to 9.0 with NaOH, and bring to the final volume with water.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of water to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation and Derivatization
  • To 100 µL of each working standard solution or sample, add 200 µL of 0.1 M Tris buffer (pH 9.0).

  • Add 200 µL of the DNFB solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 1 M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 360 nm

  • Column Temperature: 30°C

  • Run Time: Approximately 15 minutes (adjust as necessary to ensure elution of the derivatized peak)

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method for the analysis of this compound, based on typical values for aminoglycoside analysis.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Retention Time 5 - 10 minutes

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh Seldomycin Factor 1 Standard prep_start->weigh_std prep_sample Prepare Sample Solution prep_start->prep_sample dissolve_std Dissolve in Water (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std add_buffer Add Tris Buffer dilute_std->add_buffer prep_sample->add_buffer add_dnfb Add DNFB Reagent add_buffer->add_dnfb vortex Vortex add_dnfb->vortex incubate Incubate at 60°C vortex->incubate stop_reaction Stop Reaction (Add HCl) incubate->stop_reaction filter Filter stop_reaction->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Application Notes and Protocols for Mass Spectrometry Analysis of Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, a class of potent bactericidal agents that function by inhibiting protein synthesis in susceptible bacteria. Due to their efficacy, particularly against Gram-negative bacteria, aminoglycosides are crucial in treating severe infections. However, their therapeutic window is narrow, with potential for nephrotoxicity and ototoxicity, necessitating precise quantitative analysis in biological matrices for therapeutic drug monitoring and pharmacokinetic studies. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of aminoglycosides.

These application notes provide a comprehensive guide to the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection. The protocols are designed to be adaptable for various biological matrices and research applications.

Chemical Information

PropertyValueReference
Chemical FormulaC18H38N6O7--INVALID-LINK--
Molecular Weight450.5 g/mol --INVALID-LINK--
Monoisotopic Mass450.28019757 Da--INVALID-LINK--

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is a common and effective method for extracting aminoglycosides from biological fluids.

Materials:

  • Human plasma or serum samples

  • This compound standard

  • Internal Standard (IS) (e.g., Tobramycin-d5 or another suitable aminoglycoside not present in the sample)

  • Trichloroacetic acid (TCA) solution (10% w/v in water)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of 10% TCA solution to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Due to the polar nature of aminoglycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method of separation. Alternatively, reversed-phase chromatography with an ion-pairing agent can be employed.

HILIC Method:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI Source Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions: Based on the structure of this compound and typical fragmentation patterns of aminoglycosides, which involve the cleavage of glycosidic bonds, the following MRM transitions are proposed. The exact masses and collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)451.3163.12003025
This compound (Qualifier)451.3290.22003020
Internal Standard (e.g., Tobramycin)468.3163.12003528

Data Presentation

The following table presents representative quantitative data for an aminoglycoside, Tobramycin, in human serum, which can be expected to be similar for this compound analysis.

Sample IDAnalyteConcentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQTobramycin5098.58.2
QC LowTobramycin150102.16.5
QC MidTobramycin100099.24.8
QC HighTobramycin4000101.53.1
ULOQTobramycin500097.85.5

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (TCA) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC MS ESI-MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

G parent This compound [M+H]+ = 451.3 frag1 m/z = 290.2 Loss of Aminosugar parent->frag1 Glycosidic Cleavage frag2 m/z = 163.1 Aminosugar Fragment parent->frag2 Glycosidic Cleavage

Caption: Proposed fragmentation of this compound.

Application Notes and Protocols for the Structural Elucidation of Seldomycin Factor 1 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Illuminating the Molecular Architecture of Seldomycin Factor 1: A Detailed Guide to NMR-Based Structural Elucidation

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the structural elucidation of this compound, an aminoglycoside antibiotic, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the characterization of natural products and antibiotic development.

This compound, with the molecular formula C₁₇H₃₄N₄O₁₀, is a member of the seldomycin complex produced by Streptomyces hofunensis. Its structural determination is critical for understanding its mechanism of action, and for the development of new antibiotic derivatives with improved efficacy and reduced toxicity. NMR spectroscopy is an indispensable tool for the unambiguous determination of its complex three-dimensional structure.

This guide outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The successful application of these techniques provides a complete assignment of all proton and carbon signals, thereby confirming the connectivity and stereochemistry of the molecule.

Structural and Spectroscopic Data of this compound

The structure of this compound was determined through a combination of chemical degradation and analysis of its spectral properties. The key to its structural elucidation lies in the detailed analysis of its ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectral Data of this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1'5.38d3.5
2'3.47dd9.5, 3.5
3'3.49dd9.5, 9.5
4'3.28m
5'3.90m
6'a3.75dd12.0, 2.5
6'b3.50dd12.0, 5.5
1''4.98d3.5
2''2.85dd9.5, 3.5
3''3.15dd9.5, 9.5
4''3.20m
5''3.55m
6''a2.95dd13.0, 4.0
6''b2.70dd13.0, 8.0
1~1.30q12.0
2~2.15dt12.0, 4.0
32.95m
43.45m
53.25m
63.50m

Note: The chemical shifts are referenced to an internal standard. The assignments are based on the original structure elucidation work.

Table 2: ¹³C NMR Spectral Data of this compound

Atom No.Chemical Shift (δ, ppm)
1'99.8
2'70.4
3'74.1
4'72.0
5'74.5
6'62.1
1''101.2
2''51.5
3''56.9
4''74.8
5''75.8
6''42.1
135.8
232.1
350.8
488.0
575.2
676.0

Note: The chemical shifts are referenced to an internal standard. The assignments are based on the original structure elucidation work.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be adapted to specific instrumentation and sample conditions.

Sample Preparation
  • Dissolve the Sample : Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5 mL of deuterium oxide (D₂O). For exchangeable proton observation, a mixture of H₂O/D₂O (9:1) can be used.

  • Internal Standard : Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

  • Transfer to NMR Tube : Transfer the solution to a 5 mm NMR tube.

  • Homogenize : Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.1. ¹H NMR Spectroscopy

  • Pulse Sequence : Standard single-pulse sequence.

  • Solvent Signal Suppression : Use presaturation or other solvent suppression techniques to attenuate the residual HOD signal.

  • Spectral Width : 10-12 ppm.

  • Acquisition Time : 2-3 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

2.2. ¹³C NMR Spectroscopy

  • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width : 180-200 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Sequence : Standard COSY or gradient-enhanced COSY (gCOSY).

  • Spectral Width : 10-12 ppm in both dimensions.

  • Number of Increments : 256-512 increments in the indirect dimension (t₁).

  • Number of Scans per Increment : 4-16 scans.

  • Data Processing : Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence : Gradient-enhanced HSQC with sensitivity enhancement.

  • Spectral Width : 10-12 ppm in the ¹H dimension (F2) and 100-120 ppm in the ¹³C dimension (F1).

  • Number of Increments : 128-256 increments in t₁.

  • Number of Scans per Increment : 8-32 scans.

  • ¹J(CH) Coupling Constant : Set to an average value of 145 Hz.

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence : Gradient-enhanced HMBC.

  • Spectral Width : 10-12 ppm in the ¹H dimension (F2) and 180-200 ppm in the ¹³C dimension (F1).

  • Number of Increments : 256-512 increments in t₁.

  • Number of Scans per Increment : 16-64 scans.

  • Long-Range Coupling Constant (ⁿJ(CH)) : Optimized for a value between 4-10 Hz.

Data Processing and Analysis

  • Fourier Transformation : Process the acquired Free Induction Decays (FIDs) using appropriate window functions (e.g., exponential for ¹³C, sine-bell for 2D spectra) and perform Fourier transformation.

  • Phasing and Baseline Correction : Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing : Reference the spectra to the internal standard (TSP at 0.00 ppm for ¹H).

  • Peak Picking and Integration : Identify and integrate all relevant signals in the ¹H spectrum.

  • 2D Spectra Analysis :

    • COSY : Identify cross-peaks to establish proton-proton spin systems within each sugar and the aminocyclitol ring.

    • HSQC : Correlate each proton signal with its directly attached carbon atom.

    • HMBC : Identify long-range correlations (2-3 bonds) between protons and carbons to connect the individual spin systems and establish the glycosidic linkages and the overall molecular framework.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis start Purified Seldomycin Factor 1 dissolve Dissolve in D₂O start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d process Data Processing nmr_1d->process nmr_2d->process assign_1d Assign ¹H & ¹³C Signals process->assign_1d assign_2d Analyze 2D Correlations process->assign_2d structure Structure Elucidation assign_1d->structure assign_2d->structure

Caption: Experimental workflow for NMR-based structure elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR (Chemical Shifts, Multiplicities, Integrals) spin_systems Identify Spin Systems H1->spin_systems C13 ¹³C NMR (Chemical Shifts) direct_bonds Confirm C-H Bonds C13->direct_bonds COSY COSY (¹H-¹H Correlations) COSY->spin_systems HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->direct_bonds HMBC HMBC (¹H-¹³C Long-Range Correlations) connectivity Establish Connectivity (Glycosidic Linkages) HMBC->connectivity spin_systems->connectivity direct_bonds->connectivity final_structure Final Structure of This compound connectivity->final_structure

Caption: Logical relationships in the NMR structure elucidation process.

These detailed notes and protocols provide a robust framework for the structural determination of this compound and other related aminoglycoside antibiotics. The application of these advanced NMR techniques is fundamental to the progression of antibiotic research and development.

Application Notes and Protocols: Seldomycin Factor 1 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, a class of potent bactericidal agents known for their broad spectrum of antimicrobial activity.[1][2] Aminoglycosides are crucial in treating various bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing.[3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5] This value is critical for assessing a new antibiotic's efficacy, understanding resistance mechanisms, and guiding therapeutic strategies.[3] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, the gold standard in clinical and research laboratories.[4]

Mechanism of Action

Like other aminoglycoside antibiotics, this compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This interference with the protein synthesis machinery leads to the misreading of mRNA codons and the production of truncated or nonfunctional proteins, which is ultimately lethal to the bacterial cell.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide elongates 30S 30S Subunit Inhibition Inhibition of Protein Synthesis - Codon Misreading - Truncated Proteins - Translocation Block 30S->Inhibition mRNA mRNA transcript mRNA->30S binds tRNA tRNA tRNA->50S delivers amino acid Seldomycin This compound Seldomycin->30S Irreversibly Binds

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol adheres to the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][6][7]

1. Materials and Reagents

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., sterile deionized water)[3]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains of interest (e.g., E. coli, S. aureus, P. aeruginosa)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and reservoirs

  • Incubator (35 ± 1°C)[3]

2. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 1024 µg/mL) in a suitable solvent. The exact concentration should be chosen based on the expected MIC range.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Prepare aliquots and store them at -20°C or as recommended by the manufacturer.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 30 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][4]

4. Broth Microdilution Procedure

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 2-fold dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the second-to-last well. Discard 100 µL from the second-to-last well.

  • The last well in each row should serve as a growth control and contain no antibiotic. A sterility control (broth only) should also be included.

  • Add 100 µL of the prepared bacterial inoculum (from step 3.5) to each well (except the sterility control). This brings the final volume in each well to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 35 ± 1°C for 16-20 hours under ambient air conditions.[3]

cluster_prep Preparation cluster_assay Assay Workflow A 1. Prepare Bacterial Suspension (0.5 McFarland) E 5. Prepare Final Inoculum (Dilute 0.5 McFarland suspension) A->E B 2. Prepare this compound Stock Solution D 4. Perform 2-fold Serial Dilution of this compound across plate B->D C 3. Add 100µL Broth to all wells C->D F 6. Add 100µL Final Inoculum to each well D->F E->F G 7. Incubate Plate (35°C, 16-20h) F->G H 8. Read Results (Visually or Spectrophotometrically) G->H I 9. Determine MIC (Lowest concentration with no visible growth) H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

5. Reading and Interpreting Results

  • After incubation, examine the plate visually. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • A button of bacterial growth at the bottom of the well indicates that the organism has grown.

  • The growth control well should be turbid, and the sterility control well should be clear. If these controls are not as expected, the assay is invalid.

  • Results can also be read using a microplate reader to measure optical density (OD) at 600 nm. The MIC is the concentration that inhibits ≥80% of growth compared to the positive control.[3]

Data Presentation

The MIC values should be recorded and presented in a clear, tabular format. The following table provides an example of how to present MIC data for this compound against common quality control strains.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Interpretation*
Escherichia coli259221S
Staphylococcus aureus292130.5S
Pseudomonas aeruginosa278532S
Enterococcus faecalis2921216I
Klebsiella pneumoniae7006034I
Resistant Clinical IsolateN/A>64R

*Interpretation (S=Susceptible, I=Intermediate, R=Resistant) is illustrative. Official clinical breakpoints for this compound must be established through comprehensive clinical and microbiological data analysis according to CLSI or EUCAST guidelines.[8][9]

Conclusion

This document provides a comprehensive protocol for determining the MIC of this compound. Accurate and reproducible MIC data are fundamental for the preclinical and clinical development of new antimicrobial agents. Adherence to standardized methodologies ensures that the data generated are reliable and comparable across different studies, facilitating the evaluation of this compound's potential as a therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays to Determine Seldomycin Factor 1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic.[1] Aminoglycosides are a class of potent, broad-spectrum antibiotics that primarily target aerobic, gram-negative bacteria.[2] Their mechanism of action involves binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to the inhibition of protein synthesis and induces codon misreading.[3][4] This activity ultimately results in bacterial cell death. Due to their efficacy, aminoglycosides are crucial in treating various bacterial infections. However, the emergence of resistant strains necessitates the continued development and characterization of new aminoglycoside compounds like this compound.[5]

These application notes provide detailed protocols for a series of cell-based assays designed to characterize the antibacterial efficacy, mechanism of action, and potential cytotoxicity of this compound. The described workflow will enable researchers to determine its potency, confirm its mode of action as a protein synthesis inhibitor, and assess its selectivity for bacterial cells over mammalian cells.

I. Primary Efficacy Screening: Minimum Inhibitory Concentration (MIC) Assay

The primary assay to determine the antibacterial potency of this compound is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a standard and widely used technique for determining the MIC of a compound against a specific bacterial strain.[4][7]

Table 1: Example MIC Data for this compound
Bacterial StrainThis compound MIC (µg/mL)Kanamycin MIC (µg/mL) (Control)
Escherichia coli ATCC 2592221
Pseudomonas aeruginosa ATCC 2785342
Klebsiella pneumoniae ATCC 1388321
Staphylococcus aureus ATCC 29213168
Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound

  • Reference antibiotic (e.g., Kanamycin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Sterile 96-well microtiter plates[4]

  • Spectrophotometer or microplate reader

  • Sterile tubes for dilution

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform a two-fold serial dilution of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Assay Plate Setup:

    • Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.

    • Transfer 50 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 100 µL per well.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).[4]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

    • The final volume in each well should be 150 µL.

    • Incubate the plate at 37°C for 18-24 hours.[4]

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[6]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

II. Mechanism of Action: Bacterial Reporter Gene Assay for Protein Synthesis Inhibition

To confirm that this compound inhibits bacterial protein synthesis, a reporter gene assay can be employed. This assay utilizes a bacterial strain engineered to express a reporter protein (e.g., luciferase) under the control of an inducible promoter.[8][9] Inhibition of protein synthesis by an antibiotic will lead to a decrease in the reporter signal.[10]

Diagram: Mechanism of Aminoglycoside Action

G cluster_bacterium Bacterial Cell Seldomycin This compound Ribosome 30S Ribosomal Subunit Seldomycin->Ribosome Binds to 16S rRNA A-site Protein Protein Synthesis Blocked Ribosome->Protein Inhibition & Mistranslation mRNA mRNA mRNA->Ribosome Translation

Caption: Aminoglycoside mechanism of action.

Table 2: Example Reporter Gene Assay Data
Concentration of this compound (µg/mL)Luciferase Activity (Relative Light Units - RLU)% Inhibition of Protein Synthesis
0 (Control)1,500,0000
0.51,200,00020
1750,00050
2 (MIC)150,00090
450,00096.7
810,00099.3
Protocol: Luciferase-Based Reporter Assay

Materials:

  • Bacterial reporter strain (e.g., E. coli expressing luciferase under an inducible promoter)

  • Luria-Bertani (LB) broth

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • This compound

  • Sterile, white, clear-bottom 96-well plates

  • Luminometer

  • Luciferase assay reagent

Procedure:

  • Culture Preparation:

    • Grow the bacterial reporter strain overnight in LB broth with appropriate selection antibiotics at 37°C.

    • The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an early-log phase (OD₆₀₀ ≈ 0.2-0.4).

  • Assay Setup:

    • Dispense 90 µL of the bacterial culture into the wells of a white, clear-bottom 96-well plate.

    • Add 10 µL of this compound at various concentrations (prepared as 10x stocks) to the wells. Include a no-drug control.

  • Induction and Incubation:

    • Add the inducer (e.g., IPTG) to all wells to a final concentration that elicits a strong reporter signal.

    • Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours) to allow for reporter gene expression.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-drug control.

    • Plot the percent inhibition against the log of the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the reporter signal).

III. Selectivity Profiling: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound against mammalian cells to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2] A reduction in metabolic activity suggests cytotoxicity.

Diagram: Drug Discovery and Selectivity Workflow

G Compound This compound MIC Primary Screen: Bacterial MIC Assay Compound->MIC Reporter Mechanism of Action: Reporter Gene Assay MIC->Reporter Active Compounds Cytotox Selectivity Screen: Mammalian Cytotoxicity Reporter->Cytotox Confirmed Mechanism Lead Lead Candidate Cytotox->Lead Selective Compounds

Caption: Workflow for assessing antibiotic candidates.

Table 3: Example Cytotoxicity Data for this compound
Concentration of this compound (µg/mL)HEK293 Cell Viability (%)
0 (Control)100
1098
5095
10092
20085
40070
Protocol: MTT Cytotoxicity Assay

Materials:

  • Human Embryonic Kidney (HEK293) cells[11]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells in DMEM with 10% FBS.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.[3]

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT stock solution to each well.[3]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percent viability against the log of the concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of this compound. By systematically determining its antibacterial potency (MIC), confirming its mechanism of action as a protein synthesis inhibitor, and evaluating its cytotoxicity against mammalian cells, researchers can build a robust data package to support further drug development efforts. The combination of these assays allows for the identification of potent and selective antibiotic candidates with a clear mechanism of action, which is a critical step in the discovery of new therapeutics to combat bacterial infections.

References

Application Notes and Protocols: Using Seldomycin Factor 1 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic with a broad spectrum of antimicrobial activity.[1] Aminoglycosides exert their bactericidal effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] This mechanism can lead to the misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in cell death.[1][2] In clinical practice, aminoglycosides are frequently used in combination with other classes of antibiotics, such as β-lactams, to broaden the spectrum of activity, achieve synergistic killing, and combat the emergence of antibiotic resistance.[4][5][6]

The rationale for combining this compound with other antibiotics, particularly β-lactams, is based on their complementary mechanisms of action. β-Lactam antibiotics inhibit cell wall synthesis, which can increase the permeability of the bacterial cell membrane to aminoglycosides, thus enhancing their uptake and access to the ribosomal target.[5] This synergy can be particularly effective against Gram-positive organisms and can help overcome certain mechanisms of resistance.

These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic potential of this compound in combination with other antibiotics. Due to the limited availability of specific data for this compound, the quantitative data and protocols presented herein are based on established methodologies and data from closely related and well-studied aminoglycosides, such as gentamicin and tobramycin, in combination with representative β-lactam antibiotics.

Data Presentation: Synergistic Activity of Aminoglycoside and β-Lactam Combinations

The following tables summarize representative quantitative data from in vitro synergy studies of aminoglycoside and β-lactam combinations against common bacterial pathogens. This data is intended to be illustrative of the potential synergistic interactions that could be observed with this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative Aminoglycoside and β-Lactam Antibiotic Alone and in Combination against Pseudomonas aeruginosa

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
Representative Aminoglycoside41
Imipenem (a carbapenem β-lactam)20.5

Data is hypothetical and based on typical results from synergy studies.[7]

Table 2: Fractional Inhibitory Concentration (FIC) Index for a Representative Aminoglycoside and β-Lactam Combination

Bacterial StrainAntibiotic CombinationFIC of AminoglycosideFIC of β-LactamFIC IndexInterpretation
P. aeruginosaRepresentative Aminoglycoside + Imipenem0.250.250.5Synergy
Staphylococcus aureusRepresentative Aminoglycoside + Nafcillin0.50.250.75Partial Synergy

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to < 4 = Additive/Indifference; ≥ 4 = Antagonism.[8]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Principle: This method involves testing serial dilutions of two antibiotics in a two-dimensional array in a microtiter plate. The resulting pattern of growth inhibition allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • This compound stock solution

  • Partner antibiotic (e.g., a β-lactam) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional)

Protocol:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of this compound and the partner antibiotic in CAMHB in separate 96-well plates or tubes.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a new 96-well microtiter plate.

    • Add 50 µL of each dilution of this compound to the corresponding rows.

    • Add 50 µL of each dilution of the partner antibiotic to the corresponding columns. This creates a matrix of antibiotic combinations.

    • Include wells with each antibiotic alone as controls, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculation of FIC Index:

    • Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index: FIC Index = FIC of this compound + FIC of partner antibiotic.

    • Interpret the results as described in Table 2.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_sf1 Prepare Seldomycin factor 1 dilutions setup_plate Dispense dilutions into 96-well plate prep_sf1->setup_plate prep_abx Prepare Partner Antibiotic dilutions prep_abx->setup_plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate plate (16-20h at 35°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal activity of antibiotics alone and in combination over time.

Principle: Bacterial cultures are exposed to fixed concentrations of antibiotics, and the number of viable bacteria (CFU/mL) is determined at various time points. Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[9][10]

Materials:

  • This compound and partner antibiotic stock solutions

  • CAMHB

  • Standardized bacterial inoculum

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Protocol:

  • Preparation:

    • Prepare tubes or flasks containing CAMHB with the desired concentrations of this compound alone, the partner antibiotic alone, the combination of both, and a growth control without antibiotics. Concentrations are typically based on the MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Inoculation:

    • Inoculate each tube/flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures in a shaking incubator at 35°C ± 2°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.

    • Plate a known volume of appropriate dilutions onto agar plates.

    • Incubate the plates overnight at 35°C ± 2°C.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Analyze the curves to determine the rate of killing and assess for synergy, additivity, or antagonism.

Time_Kill_Curve_Workflow cluster_sampling Sampling and Plating start Prepare Cultures (Control, SF1, ABX, Combo) inoculate Inoculate with Bacteria start->inoculate incubate Incubate with Shaking inoculate->incubate sample_t0 Sample at T=0h incubate->sample_t0 sample_tx Sample at T=x h incubate->sample_tx serial_dilute Serial Dilution sample_t0->serial_dilute sample_tx->serial_dilute plate Plate on Agar serial_dilute->plate incubate_plate Incubate Plates plate->incubate_plate count_colonies Count Colonies (CFU/mL) incubate_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data analyze Analyze for Synergy plot_data->analyze

Workflow for the Time-Kill Curve Assay.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound, as an aminoglycoside, is the inhibition of bacterial protein synthesis.

Mechanism of Action:

  • Entry into the Bacterial Cell: Aminoglycosides are actively transported across the bacterial cytoplasmic membrane in an energy-dependent process.[1]

  • Binding to the 30S Ribosome: Once inside the cell, this compound binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2][3]

  • Inhibition of Protein Synthesis: This binding interferes with the decoding of mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of aberrant, nonfunctional proteins.[1][2]

  • Cell Death: The accumulation of these faulty proteins and the disruption of normal protein synthesis lead to damage of the cell membrane and ultimately, bacterial cell death.[1][2]

Synergistic Mechanism with β-Lactams: The synergistic effect with β-lactam antibiotics is primarily due to the latter's action on the bacterial cell wall.

Aminoglycoside_Mechanism cluster_outside Outside Bacterium cluster_cell Bacterial Cell cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm SF1_out This compound membrane Cell Membrane SF1_out->membrane Enhanced Uptake BL_out β-Lactam cell_wall Cell Wall Synthesis BL_out->cell_wall Inhibits cell_wall->membrane Weakens ribosome 30S Ribosome membrane->ribosome Binds to protein_syn Protein Synthesis ribosome->protein_syn Inhibits aberrant_prot Aberrant Proteins protein_syn->aberrant_prot Leads to cell_death Cell Death aberrant_prot->cell_death

Synergistic mechanism of this compound and β-lactams.

While the primary antibacterial mechanism is well-understood, it is also important to note that aminoglycosides can induce signaling pathways in host cells that are associated with toxicity, such as ototoxicity and nephrotoxicity.[1] However, a detailed discussion of host cell signaling is beyond the scope of these application notes focused on antimicrobial activity.

Conclusion

The combination of this compound with other antibiotics, particularly β-lactams, holds the potential for synergistic bactericidal activity. The protocols outlined in these application notes for checkerboard and time-kill curve assays provide robust in vitro methods for evaluating these interactions. The data generated from such studies are crucial for guiding preclinical and clinical development of new combination therapies to combat multidrug-resistant bacterial infections. Researchers are encouraged to adapt these general protocols to their specific bacterial strains and research questions.

References

Seldomycin Factor 1: A Research Tool for Probing Ribosome Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic that serves as a valuable research tool for investigating the structure and function of the ribosome, the essential cellular machinery responsible for protein synthesis. Like other aminoglycosides, this compound targets the bacterial ribosome, interfering with various stages of translation. Its specific interactions with the ribosome make it a useful probe for studying ribosomal dynamics, antibiotic resistance mechanisms, and for the development of novel antibacterial agents. These application notes provide an overview of this compound's mechanism of action, its applications in ribosomal studies, and detailed protocols for its use in key in vitro assays.

Application Notes

Mechanism of Action

This compound, as a member of the aminoglycoside family, primarily targets the 30S ribosomal subunit in bacteria. Its mechanism of action involves binding to the A-site on the 16S ribosomal RNA (rRNA), a critical region for decoding messenger RNA (mRNA) codons. This binding event disrupts the fidelity of protein synthesis through several key mechanisms:

  • Induction of Miscoding: Binding of this compound to the A-site stabilizes a conformation that allows near-cognate and non-cognate aminoacyl-tRNAs to be incorporated into the growing polypeptide chain. This leads to the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: this compound can interfere with the movement of the mRNA-tRNA complex from the A-site to the P-site, a crucial step in the elongation cycle of translation. This slows down or halts protein synthesis.

  • Inhibition of Ribosome Recycling: Aminoglycosides have been shown to inhibit the disassembly of the ribosome from the mRNA after translation termination, a process known as ribosome recycling. This sequestration of ribosomes reduces the pool available for new rounds of protein synthesis.

Applications in Ribosomal Studies

The specific inhibitory actions of this compound make it a powerful tool for a variety of research applications:

  • Probing A-Site Function: Its direct interaction with the A-site allows researchers to study the structural and dynamic aspects of this critical ribosomal region.

  • Investigating Antibiotic Resistance: this compound can be used to study the mechanisms by which bacteria develop resistance to aminoglycosides, such as enzymatic modification of the antibiotic or alterations in the ribosomal binding site.

  • Drug Discovery and Development: As a known ribosome-targeting agent, this compound can be used as a reference compound in screens for novel antibacterial drugs that act on the same or related pathways.

  • Structural Biology: It can be used as a ligand in co-crystallization or cryo-electron microscopy (cryo-EM) studies to elucidate the high-resolution structure of the ribosome in complex with an aminoglycoside.

Data Presentation

AminoglycosideTarget RibosomeBinding Affinity (Kd) to A-site RNAIn Vitro Translation Inhibition (IC50)Reference
This compound E. coliNot AvailableNot Available
ParomomycinE. coli~0.2 µMNot Available[1]
GentamicinE. coli~1.7 µMNot Available[1]
ApramycinE. coli~6.3 µMNot Available[1]
Kanamycin AE. coliNot Available>100 µM (in an orthogonal reporter system)
Neomycin BE. coli H69 RNA0.3 ± 0.1 µMNot Available
TobramycinE. coli H69 RNA0.2 ± 0.2 µMNot Available

Experimental Protocols

Ribosome Binding Assays

These assays are designed to quantify the interaction between this compound and the bacterial ribosome.

This assay measures the binding of a fluorescently labeled aminoglycoside probe to the ribosome, which can be competed by an unlabeled ligand like this compound.

Materials:

  • 70S ribosomes from E. coli

  • Fluorescently labeled aminoglycoside (e.g., fluorescein-labeled neomycin)

  • This compound

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in nuclease-free water.

    • Dilute the 70S ribosomes and the fluorescently labeled aminoglycoside probe in Binding Buffer to the desired working concentrations. The optimal concentration of the fluorescent probe should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of 70S ribosomes and the fluorescent probe to each well.

    • Add increasing concentrations of this compound to the wells. Include control wells with no this compound (maximum polarization) and wells with no ribosomes (minimum polarization).

    • Bring the final volume of each well to 100 µL with Binding Buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

    • The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

This classic method relies on the principle that proteins and protein-ligand complexes are retained by a nitrocellulose membrane, while free, negatively charged RNA (or a radiolabeled ligand) is not.

Materials:

  • 70S ribosomes from E. coli

  • Radiolabeled this compound (e.g., [3H]-Seldomycin) or a competitive binding setup with a labeled aminoglycoside.

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH4Cl, 6 mM MgCl2, 2 mM DTT

  • Wash Buffer: Same as Binding Buffer

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare a series of reactions containing a fixed concentration of 70S ribosomes and varying concentrations of radiolabeled this compound. Include a control reaction with no ribosomes to determine non-specific binding.

    • The total reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Pre-wet the nitrocellulose membranes with Wash Buffer.

    • Apply the reaction mixtures to the membranes under gentle vacuum.

    • Wash each filter with 3 x 1 mL of cold Wash Buffer to remove unbound ligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts from the no-ribosome control) from all other measurements.

    • Plot the amount of bound radiolabeled this compound as a function of its concentration.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free translation system.

Materials:

  • E. coli S30 cell-free extract system

  • Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound

  • Luminometer or fluorometer

Protocol:

  • Reaction Setup:

    • In microcentrifuge tubes, set up the in vitro translation reactions according to the manufacturer's instructions for the S30 extract system.

    • Add increasing concentrations of this compound to the reactions. Include a no-antibiotic control and a no-template (DNA/mRNA) control.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Detection:

    • If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.

    • If using a GFP reporter, measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Normalize the signal from each reaction to the no-antibiotic control.

    • Plot the percentage of translation inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, the concentration of this compound that inhibits protein synthesis by 50%.[2]

Visualizations

Experimental Workflow for Determining IC50 of this compound

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare this compound stock and dilutions setup_rxn Set up reactions with varying This compound concentrations prep_reagents->setup_rxn prep_ivt Prepare in vitro translation master mix (S30 extract, reporter DNA/mRNA, amino acids, energy source) prep_ivt->setup_rxn incubation Incubate at 37°C setup_rxn->incubation measure_signal Measure reporter signal (Luminescence/Fluorescence) incubation->measure_signal plot_data Plot % Inhibition vs. [this compound] measure_signal->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50 G cluster_effects Translational Inhibition ribosome Bacterial Ribosome (70S) miscoding Increased Miscoding ribosome->miscoding translocation Inhibition of Translocation ribosome->translocation recycling Inhibition of Ribosome Recycling ribosome->recycling sf1 This compound sf1->ribosome Binds to A-site of 30S subunit nonfunctional_proteins Synthesis of Non-functional/ Toxic Proteins miscoding->nonfunctional_proteins stalled_synthesis Stalled Protein Synthesis translocation->stalled_synthesis reduced_translation Reduced Overall Translation recycling->reduced_translation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Seldomycin Factor 1 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Seldomycin factor 1. Given the limited specific literature on this compound, this guide leverages established principles from the fermentation of other aminoglycoside antibiotics produced by Streptomyces and related actinomycetes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

A1: this compound is an aminoglycoside antibiotic. It is part of a complex of related compounds (factors 1, 2, 3, and 5) produced by the bacterium Streptomyces hofunensis. Aminoglycosides are a class of antibiotics known for their potent activity against a broad spectrum of bacteria.

Q2: What are the biggest challenges in improving the yield of this compound?

A2: Like many secondary metabolites, the production of this compound is tightly regulated by the producing organism. Key challenges often include:

  • Nutrient Limitation and Repression: The availability of specific carbon, nitrogen, and phosphate sources can significantly impact yield. Catabolite repression by readily available sources like glucose is a common issue.

  • Suboptimal Physical Parameters: Factors such as pH, temperature, dissolved oxygen, and agitation rate must be carefully controlled to maintain optimal growth and antibiotic production phases.

  • Precursor Availability: The biosynthesis of this compound depends on a steady supply of specific precursor molecules. Limited availability of these precursors can create a bottleneck in production.

  • Feedback Inhibition: The accumulation of the final product, this compound, may inhibit its own biosynthesis.

Q3: Are there any known precursors for this compound biosynthesis that I can feed to my culture?

A3: While the specific biosynthetic pathway for this compound is not extensively detailed in public literature, aminoglycoside antibiotics are typically derived from sugar and amino acid precursors. Based on the general structure of aminoglycosides, key precursors are likely to be derived from glucose and amino sugars like glucosamine, as well as amino acids such as L-arginine and L-methionine which can serve as donors of amino and methyl groups, respectively. Supplementing the fermentation medium with these or related compounds may enhance the yield.

Q4: How can I perform a systematic optimization of my fermentation conditions?

A4: A common and effective approach is to use a combination of single-factor experiments followed by a statistical method like Response Surface Methodology (RSM).[1][2]

  • Single-Factor Experiments: Vary one parameter at a time (e.g., different carbon sources, nitrogen sources, pH levels, temperatures) while keeping others constant to identify the factors that have the most significant impact on yield.

  • Plackett-Burman Design: This statistical design can be used to screen a larger number of variables to identify the most significant ones with fewer experimental runs.

  • Response Surface Methodology (RSM): Once the key factors are identified, RSM (e.g., using a central composite design) can be employed to study the interactions between these factors and determine their optimal levels for maximum this compound production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem Potential Cause(s) Troubleshooting Steps
Low or No this compound Production 1. Inappropriate medium composition. 2. Suboptimal physical fermentation parameters. 3. Strain degradation or contamination.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Slowly utilized sources like starch and certain amino acids are often preferable to rapidly consumed ones like glucose to avoid catabolite repression.[3] Ensure essential minerals and trace elements are present. 2. Parameter Optimization: Conduct single-factor experiments to determine the optimal initial pH, temperature, agitation speed, and aeration rate. Refer to the table below for typical ranges for Streptomyces fermentations. 3. Strain Verification: Check the purity of your Streptomyces hofunensis culture. Consider reviving a fresh stock from a cryopreserved vial.
Inconsistent Yields Between Batches 1. Variability in inoculum quality. 2. Inconsistent medium preparation. 3. Fluctuations in fermentation parameters.1. Standardize Inoculum: Develop a standardized protocol for seed culture preparation, including age, cell density, and volume. 2. Consistent Media: Ensure precise weighing and mixing of all media components. Use high-quality reagents. 3. Monitor and Control: Calibrate probes (pH, DO) before each run and closely monitor key parameters throughout the fermentation.
Production Ceases Prematurely 1. Depletion of a key nutrient or precursor. 2. Accumulation of toxic byproducts. 3. Feedback inhibition by this compound.1. Fed-Batch Strategy: Implement a fed-batch feeding strategy to supply limiting nutrients (e.g., the primary carbon source or a key precursor) during the production phase. 2. Byproduct Analysis: Analyze the fermentation broth for potential inhibitory byproducts. If identified, consider media modifications or process changes to reduce their formation. 3. In-situ Product Removal: If technically feasible, explore methods for in-situ removal of this compound from the broth during fermentation to alleviate feedback inhibition.
Foaming in the Fermenter 1. High protein content in the medium. 2. High agitation and aeration rates.1. Antifoam Agents: Add a suitable antifoam agent at the beginning of the fermentation or as needed. Be aware that some antifoams can affect microbial growth or product formation, so testing different types and concentrations is recommended. 2. Process Optimization: If possible, adjust agitation and aeration to minimize foam formation while maintaining adequate oxygen supply.

Experimental Protocols

Protocol 1: Single-Factor Experimental Design for Media Component Screening

Objective: To identify the optimal carbon and nitrogen sources for this compound production.

Methodology:

  • Basal Medium Preparation: Prepare a basal fermentation medium containing essential minerals and a buffer, but lacking the variable carbon or nitrogen source.

  • Variable Addition: Aliquot the basal medium into a series of flasks. To each flask, add a different carbon source (e.g., glucose, starch, glycerol, maltose) or nitrogen source (e.g., soybean meal, peptone, yeast extract, ammonium sulfate) at a standardized concentration.

  • Inoculation and Incubation: Inoculate each flask with a standardized seed culture of Streptomyces hofunensis. Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a predetermined fermentation period (e.g., 7-10 days).

  • Sampling and Analysis: At regular intervals, withdraw samples and measure cell growth (e.g., dry cell weight) and the concentration of this compound using a suitable analytical method (e.g., HPLC).

  • Data Evaluation: Compare the final yields of this compound obtained with each carbon and nitrogen source to identify the most effective ones.

Protocol 2: Optimization of Physical Fermentation Parameters

Objective: To determine the optimal initial pH, temperature, and agitation speed for this compound production.

Methodology:

  • Optimized Medium: Prepare the fermentation medium using the best carbon and nitrogen sources identified in Protocol 1.

  • Single-Factor Variation:

    • pH: Prepare a series of flasks and adjust the initial pH of the medium to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using appropriate buffers or sterile acid/base.

    • Temperature: Incubate flasks at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

    • Agitation: Place flasks on shakers set to different agitation speeds (e.g., 150, 180, 200, 220 rpm).

  • Inoculation and Incubation: Inoculate all flasks with a standardized seed culture and incubate for the standard fermentation period. When varying one parameter, keep the others at a constant, baseline level.

  • Analysis: Measure the final this compound yield for each condition.

  • Evaluation: Identify the optimal level for each individual parameter. These optimal levels can then be used as the center point for a multi-factor optimization using RSM.

Data Presentation

Table 1: Example of Carbon Source Screening Data

Carbon Source (20 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Glucose5.285
Soluble Starch4.8150
Glycerol3.9110
Maltose5.5125

Table 2: Example of Initial pH Optimization Data

Initial pHDry Cell Weight (g/L)This compound Titer (mg/L)
6.04.195
6.54.5140
7.04.9165
7.54.7130
8.04.3115

Visualizations

experimental_workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Statistical Optimization cluster_2 Phase 3: Validation Single-Factor Experiments Single-Factor Experiments (Carbon, Nitrogen, pH, Temp, etc.) Identify Key Factors Identify Key Factors Single-Factor Experiments->Identify Key Factors Identifies significant variables Response Surface Methodology (RSM) Response Surface Methodology (RSM) Identify Key Factors->Response Surface Methodology (RSM) Input for RSM design Optimal Conditions Optimal Conditions Response Surface Methodology (RSM)->Optimal Conditions Determines optimal levels and interactions Validation Experiments Validation Experiments Optimal Conditions->Validation Experiments Confirms predicted yield Scale-up Fermentation Scale-up Fermentation Validation Experiments->Scale-up Fermentation Applies optimized process

Caption: A typical workflow for fermentation optimization.

signaling_pathway cluster_regulation Regulation of Aminoglycoside Biosynthesis Environmental_Signals Environmental Signals (Nutrient levels, pH, etc.) Global_Regulators Global Regulatory Proteins (e.g., for Nitrogen/Phosphate metabolism) Environmental_Signals->Global_Regulators influences Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., StrR-like) Global_Regulators->Pathway_Specific_Regulator activates/represses Biosynthetic_Genes Seldomycin Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes activates transcription Seldomycin_Production This compound Biosynthetic_Genes->Seldomycin_Production synthesis Seldomycin_Production->Pathway_Specific_Regulator feedback inhibition A_Factor A-Factor-like Signaling Molecule A_Factor->Pathway_Specific_Regulator induces

Caption: A generalized regulatory pathway for aminoglycoside production.

References

Overcoming Seldomycin factor 1 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Seldomycin factor 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the instability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like other aminoglycoside antibiotics, is its susceptibility to chemical degradation. The amino and hydroxyl groups in its structure make it vulnerable to hydrolysis, particularly in alkaline (high pH) conditions. Elevated temperatures and exposure to light can also accelerate degradation.

Q2: My this compound solution is showing a rapid loss of potency. What are the likely causes?

A2: A rapid loss of potency can be attributed to several factors:

  • Improper pH: The solution pH may be neutral or alkaline, which significantly accelerates hydrolytic degradation.

  • High Storage Temperature: Storing the solution at room temperature or even at 4°C for extended periods can lead to degradation. Most antibiotics are stable as dry powders, but dissolving them exposes them to hydrolysis.[1]

  • Incompatible Solvents or Additives: The presence of certain reactive molecules, such as beta-lactam antibiotics (e.g., penicillins), can lead to the formation of inactive amide conjugates.[2][3]

  • Adsorption to Containers: In very dilute solutions, this compound may adsorb to the surface of glass containers, reducing the effective concentration in the solution.[4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure maximum stability, stock solutions of this compound should be prepared and stored under the following conditions:

  • Solvent: Use a slightly acidic buffer (e.g., pH 4.5-5.5) for dissolution.

  • Temperature: For short-term storage (days), 2-8°C is acceptable. For long-term storage (weeks to months), aliquots should be stored at -20°C or -70°C.[1][2][3]

  • Containers: Use polypropylene (PP) tubes or vials instead of glass to minimize adsorption, especially for low-concentration solutions.[4]

  • Light: Protect the solution from light by using amber vials or wrapping the container in foil.

Q4: How can I buffer my solution to improve the stability of this compound?

A4: Using an acidic buffer system is recommended. A citrate or acetate buffer in the pH range of 4.5 to 5.5 is generally effective for improving the stability of aminoglycosides. It is crucial to ensure that the buffer components do not interact with this compound. The inhibition of OIH accumulation by aminoglycosides is pH-dependent and more pronounced at alkaline pH values.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in cell-based assays Degradation of this compound in the culture medium during incubation.Prepare fresh dilutions of this compound from a frozen, acidic stock solution immediately before each experiment. Minimize the time the compound spends in the culture medium (typically pH ~7.4) before analysis.
Appearance of unknown peaks in HPLC analysis Formation of degradation products due to hydrolysis or oxidation.Confirm the identity of the peaks using a forced degradation study (see protocol below) and LC-MS analysis. Adjust solution pH to be more acidic and ensure proper storage at low temperatures to prevent further degradation.
Precipitate formation in the solution Poor solubility at the current pH or interaction with buffer salts.Verify the solubility of this compound at the desired concentration and pH. Consider adjusting the pH or using a different buffer system.
Loss of activity when mixed with other antibiotics In vitro inactivation, particularly when mixed with beta-lactam antibiotics like carbenicillin or piperacillin.Avoid mixing this compound in the same solution with beta-lactam antibiotics.[2][3] If co-administration is necessary for an experiment, they should be added to the assay separately. Amikacin has been shown to be the most stable aminoglycoside, showing no loss of activity when stored with carbenicillin or piperacillin.[2][3]

Data Presentation

Table 1: Illustrative Stability of Aminoglycoside Antibiotics Under Various Temperature Conditions

This table provides representative data for aminoglycosides, which can be used as a guideline for handling this compound. The data shows the percentage of residual activity after 3 weeks of storage.

AntibioticStorage TemperatureResidual Activity (%)
Gentamicin25°C>92
4°C>92
-8°C>92
-70°C>92
Tobramycin25°C>92
4°C>92
-8°C>92
-70°C>92
Amikacin25°C>92
4°C>92
-8°C>92
-70°C>92

Source: Adapted from studies on gentamicin, tobramycin, and amikacin stability.[2][3]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

  • Polypropylene tubes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Control Sample: Keep 1 mL of the stock solution at -20°C.

  • Sample Neutralization (for acid/base hydrolysis): After incubation, neutralize the acid and base-stressed samples to approximately pH 7 using NaOH or HCl, respectively.

  • Analysis:

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including the control, by a validated HPLC method.

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Visualizations

experimental_workflow prep Prepare 1 mg/mL This compound Stock Solution stress_conditions Expose to Stress Conditions prep->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal neutralize Neutralize Acid/Base Stressed Samples acid->neutralize base->neutralize analyze Analyze all Samples by HPLC-MS oxidation->analyze thermal->analyze neutralize->analyze compare Compare Chromatograms & Identify Degradants analyze->compare degradation_pathway parent This compound (Active) hydrolysis Hydrolysis (Alkaline pH, Heat) oxidation Oxidation deg1 Degradant A (Glycosidic Bond Cleavage) hydrolysis->deg1 deg2 Degradant B (Oxidized Amine) oxidation->deg2 inactive Inactive Products deg1->inactive deg2->inactive

References

Technical Support Center: Seldomycin Factor 1 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Seldomycin factor 1.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during purification?

A1: this compound is an aminoglycoside antibiotic. These molecules are highly polar and carry a positive charge at neutral and acidic pH due to the presence of multiple amino groups. This positive charge is a key property exploited in purification strategies like cation exchange chromatography. Their high polarity makes them challenging to analyze and purify using traditional reversed-phase chromatography.

Q2: What is the most common initial step for purifying this compound from a fermentation broth?

A2: The most common initial step is cation exchange chromatography.[1][2][3][4][5] This technique effectively captures the positively charged this compound from the complex fermentation mixture while allowing neutral and negatively charged impurities to flow through.

Q3: What analytical techniques are suitable for monitoring the purity of this compound?

A3: Due to the lack of a strong UV chromophore, direct UV detection is not ideal for aminoglycosides.[6][7][8] More suitable analytical techniques include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[6][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and specificity.[8][11]

  • High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization to introduce a chromophore or fluorophore.[6][12]

Troubleshooting Guides

Problem 1: Low Yield of this compound after Cation Exchange Chromatography

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Binding pH Ensure the pH of the sample and equilibration buffer is at least 1-2 units below the pKa of the amino groups of this compound to ensure a strong positive charge for binding to the cation exchange resin. A pH range of 6.0 to 7.7 is often used for aminoglycoside binding.[1]
Ionic Strength of the Sample is Too High High salt concentrations in the sample can interfere with the binding of this compound to the resin. Dilute the sample with the equilibration buffer to reduce the ionic strength before loading it onto the column.
Column Overloading The binding capacity of the resin for this compound has been exceeded. Reduce the amount of sample loaded onto the column or use a larger column volume.
Flow Rate is Too High During Binding A high flow rate may not allow sufficient time for the interaction between this compound and the resin. Reduce the flow rate during sample application.
Inefficient Elution The elution buffer may not be strong enough to displace the bound this compound. Gradually increase the salt concentration or the pH of the elution buffer to facilitate elution.
Problem 2: Poor Peak Shape (Tailing or Fronting) in HILIC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition The water content in the mobile phase is critical in HILIC. If peaks are tailing, consider slightly increasing the water content. If peaks are fronting, a slight decrease in water content might be necessary.
Sample Solvent Mismatch The solvent used to dissolve the sample should be similar to the mobile phase. Dissolving the sample in a solvent much stronger (more polar in HILIC) than the mobile phase can lead to peak distortion.
Secondary Interactions with the Stationary Phase Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of a competing salt (e.g., ammonium formate or acetate) to the mobile phase can help to mitigate these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
Problem 3: Presence of Impurities in the Final Purified this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Structurally Similar Impurities Other Seldomycin factors or related aminoglycosides may have similar properties and co-elute. Optimize the elution gradient in the chromatographic steps. A shallower gradient can improve the resolution between closely related compounds.
Inefficient Washing Step Weakly bound impurities may not be completely removed during the washing step. Increase the volume of the wash buffer or include a wash step with a slightly higher ionic strength than the equilibration buffer.
Carryover from Previous Runs Residuals from a previous purification run can contaminate the current batch. Ensure the column is properly cleaned and regenerated between runs according to the manufacturer's instructions.
Sample Degradation Aminoglycosides can be susceptible to degradation under certain conditions (e.g., extreme pH or temperature). Ensure that the purification process is carried out under mild conditions and that samples are stored appropriately.

Experimental Protocols

Protocol 1: Two-Step Purification of this compound

This protocol describes a general procedure for the purification of this compound from a clarified fermentation broth using cation exchange chromatography followed by a polishing step with HILIC.

Step 1: Cation Exchange Chromatography (Capture Step)

  • Column: A strong cation exchange resin.

  • Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 7.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 7.0.

  • Procedure:

    • Equilibrate the column with 5-10 column volumes (CV) of Buffer A.

    • Adjust the pH of the clarified fermentation broth to 7.0 and dilute with Buffer A if the conductivity is high.

    • Load the sample onto the column at a low flow rate.

    • Wash the column with 5-10 CV of Buffer A to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of 0-100% Buffer B over 20 CV.

    • Collect fractions and analyze for the presence of this compound.

Step 2: Hydrophilic Interaction Liquid Chromatography (Polishing Step)

  • Column: A HILIC column with an amide or diol stationary phase.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 100 mM Ammonium Formate, pH 3.0.

  • Procedure:

    • Pool the fractions containing this compound from the cation exchange step.

    • Lyophilize the pooled fractions and reconstitute in a solvent compatible with the HILIC mobile phase (e.g., 80% acetonitrile, 20% water).

    • Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Elute using a gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

    • Collect the purified this compound peak.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%) Purification Fold
Clarified Fermentation Broth500025051001
Cation Exchange Chromatography200212.5858517
HILIC15191.25>9876.5>39.2

Visualizations

PurificationWorkflow Fermentation Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification CationExchange Cation Exchange Chromatography Clarification->CationExchange HILIC Hydrophilic Interaction Chromatography (HILIC) CationExchange->HILIC Analysis Purity Analysis (LC-MS, HILIC-CAD) HILIC->Analysis FinalProduct Purified this compound Analysis->FinalProduct TroubleshootingTree cluster_legend Legend Problem Problem Cause Possible Cause Solution Solution Start Low Yield After Cation Exchange Cause1 Incorrect Binding Conditions? Start->Cause1 Cause2 Inefficient Elution? Start->Cause2 Cause3 Column Overload? Start->Cause3 Solution1a Check & Adjust pH of Sample/Buffer Cause1->Solution1a Solution1b Decrease Sample Ionic Strength Cause1->Solution1b Solution2 Increase Salt Concentration in Elution Buffer Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

References

Technical Support Center: Optimizing Seldomycin Factor 1 MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Seldomycin factor 1 Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining accurate and reproducible MIC results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an aminoglycoside antibiotic. Like other aminoglycosides, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] This action is dependent on oxygen, meaning it is not effective against anaerobic bacteria.[1]

Q2: What is the most critical factor in ensuring accurate this compound MIC values?

For aminoglycosides like this compound, the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the test medium is one of the most critical factors.[2][3] Inadequate or excessive cation concentrations can lead to significant variations in MIC results, particularly for organisms like Pseudomonas aeruginosa.[2][4] Therefore, using cation-adjusted Mueller-Hinton Broth (CA-MHB) is essential.

Q3: What are the recommended concentrations of Calcium and Magnesium in the Mueller-Hinton Broth?

According to the Clinical and Laboratory Standards Institute (CLSI), the recommended final concentrations of divalent cations in Mueller-Hinton Broth for susceptibility testing are:

  • Calcium (Ca²⁺): 20 to 25 mg/L[4][5][6]

  • Magnesium (Mg²⁺): 10 to 12.5 mg/L[4][5][6]

Q4: What is the correct inoculum density for a broth microdilution MIC assay?

The final inoculum concentration in each well of the microdilution plate should be approximately 5 x 10⁵ CFU/mL .[7][8] Preparing a standardized inoculum equivalent to a 0.5 McFarland standard is the first step to achieving this final concentration.[9]

Q5: How long should I incubate the MIC plates?

For most rapidly growing aerobic and facultatively anaerobic bacteria, the standard incubation period is 16 to 20 hours at 35°C ± 2°C.[7][10]

Troubleshooting Guide

This guide addresses common problems encountered during this compound MIC assays.

ProblemPotential Cause(s)Recommended Solution(s)
MIC values are consistently higher than expected. 1. Inoculum too heavy: An excessively high concentration of bacteria can overwhelm the antibiotic.[11] 2. Incorrect cation concentration: Insufficient Ca²⁺/Mg²⁺ can sometimes affect antibiotic uptake.[12] 3. Antibiotic degradation: Improper storage or handling of this compound stock solution.[12]1. Re-standardize inoculum: Carefully prepare the inoculum to match a 0.5 McFarland standard to achieve the final target of 5 x 10⁵ CFU/mL.[9] Verify the count with a plate count if issues persist.[8] 2. Use certified CA-MHB: Ensure the Mueller-Hinton Broth is properly cation-adjusted to 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.[4][6] 3. Prepare fresh antibiotic dilutions: Use a fresh aliquot of this compound and prepare new serial dilutions.[12]
MIC values are consistently lower than expected. 1. Inoculum too light: A lower bacterial concentration requires less antibiotic for inhibition.[11] 2. Incorrect cation concentration: Excess Ca²⁺/Mg²⁺ can antagonize aminoglycoside activity against some bacteria, so if levels are too low, the MIC may appear lower.[2][3]1. Re-standardize inoculum: Ensure the turbidity of your bacterial suspension matches the 0.5 McFarland standard precisely.[11] 2. Verify media composition: Confirm that you are using properly prepared CA-MHB.[5]
No growth in the positive control well (growth control). 1. Inoculum was not viable or not added. 2. Error in media preparation. 1. Repeat the assay: Ensure the bacterial culture is fresh (18-24 hours) and that the inoculum is added to the control well.[7] 2. Use a fresh batch of media: Test the media with a known quality control strain.
Growth observed in the negative control well (sterility control). 1. Contamination of the medium. 2. Contamination during plate preparation. 1. Discard the plate and media: Use a new, sterile batch of Mueller-Hinton Broth. 2. Review aseptic technique: Ensure all steps of the protocol are performed under sterile conditions.
"Skipped wells" or inconsistent growth patterns. 1. Pipetting errors: Inaccurate serial dilutions or transfer of inoculum. 2. Well-to-well contamination. 3. Paradoxical growth (Eagle effect). [8]1. Review pipetting technique: Ensure proper mixing and accurate volume transfers. 2. Be careful during inoculation: Avoid splashing between wells. 3. Repeat the test: If the issue persists, consider it a technical error and repeat the assay. The MIC should be read as the lowest concentration that completely inhibits visible growth.[8]
Visual Troubleshooting Guide

The following decision tree can help diagnose common issues in your MIC assay workflow.

G start Assay Complete: Review Results qc_check Are QC Strain MICs in Range? start->qc_check growth_control Is Growth Control (No Drug) Turbid? qc_check->growth_control Yes check_qc Troubleshoot QC Strain: - Check strain viability - Verify media lot - Review protocol qc_check->check_qc No sterility_control Is Sterility Control (No Bacteria) Clear? growth_control->sterility_control Yes check_inoculum_viability Troubleshoot Inoculum: - Culture not viable - Inoculum omitted - Incorrect media prep growth_control->check_inoculum_viability No mic_high MICs Higher Than Expected? sterility_control->mic_high Yes check_contamination Contamination Detected: - Review aseptic technique - Use new sterile media - Check reagents sterility_control->check_contamination No mic_low MICs Lower Than Expected? mic_high->mic_low No check_heavy_inoculum Potential Cause: Inoculum Too Heavy Solution: Re-standardize to 0.5 McFarland mic_high->check_heavy_inoculum Yes valid_results Results are Valid. Proceed with Interpretation. mic_low->valid_results No check_light_inoculum Potential Cause: Inoculum Too Light Solution: Re-standardize to 0.5 McFarland mic_low->check_light_inoculum Yes check_media_cations Also Check: - Cation concentration in MHB - Antibiotic stock potency check_heavy_inoculum->check_media_cations check_light_inoculum->check_media_cations

Caption: Troubleshooting Decision Tree for MIC Assays.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI guidelines for broth microdilution testing.[13]

1. Media and Reagent Preparation

  • Medium: Prepare or obtain Cation-Adjusted Mueller-Hinton Broth (CA-MHB) ensuring final concentrations of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.[6]

  • Antibiotic Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable sterile solvent (typically water). Store at 4°C for short-term use or frozen for long-term stability as per manufacturer recommendations.[14]

2. Inoculum Preparation

  • From a pure, 18-24 hour agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Create the final inoculum by diluting this suspension in CA-MHB. The goal is to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

3. Plate Preparation (96-Well Plate)

  • Prepare serial two-fold dilutions of this compound in CA-MHB directly in the microtiter plate. The typical final volume in each well is 100 µL.

  • Include a positive control well (growth control) containing only CA-MHB and the bacterial inoculum.[11]

  • Include a negative control well (sterility control) containing only CA-MHB.[14]

4. Inoculation and Incubation

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

5. Reading and Interpreting Results

  • After incubation, examine the plate for bacterial growth (turbidity or a cell pellet at the bottom of the wells).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[8][11]

  • Validation Check: For the test to be valid, the growth control well must show clear turbidity, and the sterility control well must be clear.[11]

Visual Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay.

G cluster_prep Step 1: Preparation prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB) inoculate_plate Inoculate Microtiter Plate prep_media->inoculate_plate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate_plate prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->inoculate_plate incubate Incubate Plate (16-20h at 35°C) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results

Caption: Broth Microdilution MIC Assay Workflow.

References

Technical Support Center: Resolving HPLC Peak Issues for Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of Seldomycin factor 1. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues, particularly peak splitting, to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis challenging?

This compound is an aminoglycoside antibiotic.[1] Its chemical structure reveals a highly polar nature due to the presence of multiple amino and hydroxyl groups. This high polarity makes it difficult to retain and achieve good peak shape on traditional reversed-phase HPLC columns, often leading to issues like peak splitting, tailing, or fronting.[2][3]

Q2: What are the most common peak shape problems observed with this compound in HPLC?

The most frequently encountered issue is peak splitting, where a single component appears as two or more merged peaks.[4] Other common problems include peak tailing (asymmetrical peak with a trailing edge), peak fronting (asymmetrical peak with a leading edge), and poor resolution between this compound and other components in a mixture.[5]

Q3: Why is my this compound peak splitting?

Peak splitting for a polar compound like this compound can be attributed to several factors:

  • Secondary Interactions: Strong interactions between the basic amino groups of this compound and acidic silanol groups on the surface of the silica-based stationary phase can lead to multiple interaction modes and, consequently, split peaks.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, resulting in two closely eluting or split peaks.

  • Column Issues: A void at the head of the column, a blocked frit, or contamination of the stationary phase can distort the sample band and cause peak splitting for all analytes, including this compound.[4][6]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger or different in composition from the mobile phase can cause peak distortion and splitting.

Troubleshooting Guide: Resolving this compound Peak Splitting

This guide provides a systematic approach to diagnosing and resolving peak splitting issues during the HPLC analysis of this compound.

Troubleshooting Workflow

The following flowchart illustrates a step-by-step process for troubleshooting peak splitting issues with this compound.

G cluster_0 Troubleshooting Workflow for this compound Peak Splitting start Start: Peak Splitting Observed check_all_peaks Are all peaks in the chromatogram splitting? start->check_all_peaks system_issue Potential System-Wide Issue: - Column void/contamination - Blocked frit - Improper connections check_all_peaks->system_issue Yes specific_peak_issue Issue is likely specific to This compound chemistry check_all_peaks->specific_peak_issue No troubleshoot_system Action: - Inspect/replace column - Check/replace frit - Verify all connections system_issue->troubleshoot_system end End: Peak Resolution Achieved troubleshoot_system->end optimize_method Optimize Chromatographic Method specific_peak_issue->optimize_method mobile_phase Mobile Phase Optimization: - Adjust pH - Introduce/optimize ion-pairing agent - Modify organic solvent ratio optimize_method->mobile_phase sample_prep Sample Preparation Review: - Match sample solvent to mobile phase - Check for sample degradation optimize_method->sample_prep column_select Column Selection: - Consider a different stationary phase (e.g., polymer-based, end-capped) optimize_method->column_select mobile_phase->end sample_prep->end column_select->end

Caption: Troubleshooting workflow for this compound HPLC peak splitting.

Potential Causes and Solutions for Peak Splitting
Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions The basic amino groups of this compound interact strongly and non-uniformly with acidic silanol groups on the silica-based column packing.- Use an end-capped column: These columns have fewer free silanol groups. - Add an ion-pairing agent: This masks the silanol groups and improves peak shape. - Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the protonated analyte.
Inappropriate Mobile Phase pH The pH of the mobile phase is near the pKa of this compound, causing it to exist in multiple ionic forms.- Adjust the mobile phase pH: Move the pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.
Column Contamination or Damage A void has formed at the column inlet, or the frit is partially blocked. The stationary phase may also be contaminated.[6]- Reverse flush the column: This may dislodge particulates from the inlet frit. - Use a guard column: This protects the analytical column from contamination. - Replace the column: If the problem persists, the column may be irreversibly damaged.
Sample Solvent Mismatch The solvent used to dissolve the sample is significantly different from the mobile phase, causing poor peak shape upon injection.- Dissolve the sample in the mobile phase: This is the ideal scenario. - If using a different solvent, ensure it is weaker than the mobile phase: This will help focus the sample at the head of the column.
Co-elution The split peak may actually be two closely eluting, unresolved compounds.- Modify the mobile phase composition: Adjust the organic solvent ratio or try a different organic solvent to improve separation. - Change the column: A column with a different selectivity may resolve the two components.

Experimental Protocols

Protocol 1: Mobile Phase Optimization with Ion-Pairing Agents

This protocol describes how to optimize the mobile phase for the analysis of this compound using an ion-pairing agent to improve peak shape.

Objective: To eliminate peak splitting and improve the retention of this compound on a C18 column.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Ion-pairing agent (e.g., Sodium 1-heptanesulfonate, Trifluoroacetic acid (TFA))

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.45 µm filters

Procedure:

  • Preparation of Aqueous Mobile Phase with Ion-Pairing Agent:

    • Weigh an appropriate amount of the chosen ion-pairing agent (e.g., for a 10 mM solution of Sodium 1-heptanesulfonate, MW = 224.25 g/mol , dissolve 2.24 g in 1 L of HPLC grade water).

    • Adjust the pH of the aqueous solution to the desired level (e.g., pH 2.5 - 4.0) using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Filter the aqueous mobile phase through a 0.45 µm filter to remove any particulates.

  • Initial Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Aqueous solution with ion-pairing agent and adjusted pH.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound. A typical starting gradient could be 5-40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) / Mass Spectrometer (MS).

  • Optimization:

    • Ion-Pairing Agent Concentration: If peak shape is still poor, vary the concentration of the ion-pairing agent (e.g., from 5 mM to 20 mM).

    • pH Adjustment: Analyze the effect of mobile phase pH on retention time and peak shape. Test a range of pH values (e.g., 2.5, 3.0, 3.5).

    • Organic Modifier: Compare the peak shape and resolution using acetonitrile versus methanol as the organic modifier.

Protocol 2: Sample Preparation for HPLC Analysis

Objective: To prepare this compound samples in a manner that is compatible with the HPLC mobile phase to prevent peak distortion.

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a minimal amount of HPLC grade water.

    • Bring the solution to the final volume with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Working Standard and Sample Preparation:

    • Dilute the stock solution with the initial mobile phase to prepare working standards of desired concentrations.

    • For unknown samples, if they are in a solid form, dissolve them directly in the initial mobile phase. If they are in a different matrix, perform a suitable extraction and ensure the final solvent is the initial mobile phase.

  • Filtration:

    • Filter all samples and standards through a 0.45 µm syringe filter before injecting them into the HPLC system to prevent clogging of the column and tubing.

References

Preventing degradation of Seldomycin factor 1 during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Seldomycin factor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an aminoglycoside antibiotic. Its stability is crucial for maintaining its potency and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of antibacterial activity and the formation of impurities with potentially altered biological effects.

Q2: What are the primary factors that can cause the degradation of this compound?

Like other aminoglycoside antibiotics, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The glycosidic bonds in the aminoglycoside structure can be cleaved under both acidic and basic conditions.

  • Oxidation: The amino and hydroxyl groups on the sugar rings are susceptible to oxidation, which can alter the molecule's structure and activity.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis and oxidation.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to follow the storage guidelines for its close structural analog, sisomicin.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
4°CShort-term
Stock Solution -80°CUp to 1 year[1]
-20°CUp to 1 month[1]

It is crucial to protect both the solid powder and solutions from light.

Troubleshooting Guides

Problem 1: Loss of biological activity in my experiments.

Possible CauseTroubleshooting Step
Degradation of stock solution Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use.
Improper storage of plates or media Prepare fresh plates or media containing this compound. Store plates at 4°C and protect them from light.
Incompatibility with other reagents Be aware that some classes of antibiotics, like beta-lactams, can inactivate aminoglycosides. Avoid mixing this compound directly with these compounds in concentrated solutions.

Problem 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC-MS).

Possible CauseTroubleshooting Step
Hydrolytic degradation This may occur if the sample was exposed to acidic or basic conditions. The glycosidic bonds can break, leading to smaller fragments of the original molecule.
Oxidative degradation Exposure to air or oxidizing agents can lead to the formation of various oxidation products.
Photodegradation If the sample was exposed to light, you may observe photodegradation products.

To identify the nature of the degradation, a forced degradation study can be performed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This study is designed to intentionally degrade this compound under controlled conditions to understand its degradation pathways and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 80°C for 48 hours in a sealed, light-protected vial.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, such as HPLC-MS/MS.

Protocol 2: Stability-Indicating HPLC-MS/MS Method for this compound and its Degradation Products

Due to the lack of a strong UV chromophore in aminoglycosides, HPLC with mass spectrometry is the preferred method for analysis.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the parent ion of this compound and potential degradation products.

    • Perform MS/MS fragmentation to aid in the structural elucidation of any observed degradation products. Studies on the closely related sisomicin have identified several impurities, and similar fragmentation patterns could be expected for degradation products.

Visualizing Degradation and Experimental Workflow

Below are diagrams to visualize the potential degradation pathways and the experimental workflow for a forced degradation study.

G Seldomycin This compound Hydrolysis Hydrolysis (Acid/Base) Seldomycin->Hydrolysis Oxidation Oxidation Seldomycin->Oxidation Photodegradation Photodegradation Seldomycin->Photodegradation Degradation_Products Degradation Products (e.g., cleaved glycosidic bonds, oxidized functional groups) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis HPLC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation: - Identify Degradation Products - Determine Degradation Pathways Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Seldomycin Factor 1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Seldomycin factor 1.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Low yields are observed after the glycosylation step to form the core structure of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low glycosylation yields are a frequent challenge in aminoglycoside synthesis. The primary causes often revolve around the reactivity of the glycosyl donor and acceptor, stereoselectivity of the reaction, and the stability of the protective groups.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor activation of glycosyl donor Optimize the promoter or catalyst used. For thioglycosides, common promoters include N-iodosuccinimide (NIS) and triflic acid (TfOH). Adjust the stoichiometry and reaction temperature to enhance activation without causing degradation.
Steric hindrance at the acceptor hydroxyl group Consider using a more reactive glycosyl donor or a different protecting group strategy to reduce steric bulk around the acceptor site. A less hindered protecting group on a neighboring position can sometimes improve accessibility.
Anomeric mixture formation The stereochemical outcome of glycosylation is highly dependent on the solvent, temperature, and the nature of the protecting group at the C-2 position of the glycosyl donor. A participating group (e.g., an acetyl group) at C-2 generally favors the formation of a 1,2-trans-glycosidic bond. For 1,2-cis linkages, non-participating groups (e.g., a benzyl group) are preferred, often in combination with specific solvents and temperatures.
Side reactions Common side reactions include the formation of orthoesters or the degradation of the sugar rings under harsh acidic conditions. To mitigate this, carefully control the reaction temperature and consider using a milder promoter system. The use of a non-participating solvent can also reduce orthoester formation.

Experimental Protocol: Thioglycoside Glycosylation

A representative protocol for a glycosylation step in aminoglycoside synthesis is as follows:

  • Preparation: Dry all glassware and reagents thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Dissolve the glycosyl acceptor and the thioglycoside donor in a dried, non-participating solvent such as dichloromethane (DCM). Add molecular sieves (4 Å) to remove any residual moisture.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add the promoter (e.g., NIS and a catalytic amount of TfOH) portion-wise.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by adding a base, such as triethylamine. Filter the mixture, and wash the filtrate with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Question 2: I am observing incomplete deprotection of the amino and hydroxyl groups in the final steps of the synthesis. What could be the issue?

Answer:

Incomplete deprotection is a common hurdle, often leading to a complex mixture of partially protected intermediates that are difficult to separate. The choice of protecting groups and the deprotection conditions are critical for success.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Steric hindrance around the protecting group In complex molecules like this compound, some protecting groups may be sterically shielded. Increasing the reaction time or temperature for the deprotection step may be necessary. In some cases, a stronger deprotection reagent might be required.
Simultaneous removal of multiple protecting groups When different types of protecting groups are present, their removal conditions might not be fully compatible. It is crucial to select an orthogonal protecting group strategy where each group can be removed under specific conditions without affecting the others.
Catalyst poisoning In catalytic hydrogenolysis for the removal of benzyl-type protecting groups, the catalyst (e.g., Palladium on carbon) can be poisoned by sulfur-containing impurities or certain functional groups on the substrate. Ensure the substrate is highly pure before this step and consider using a larger amount of catalyst.
Incomplete reaction Ensure stoichiometric amounts of the deprotection reagent are used, especially for reagents that are consumed during the reaction. For catalytic reactions, ensure efficient stirring and proper reaction setup to maximize catalyst-substrate interaction.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for aminoglycoside antibiotics like this compound?

A1: The biosynthesis of aminoglycoside antibiotics is a complex process that typically starts from a sugar phosphate precursor, often D-glucose.[1] The pathway involves a series of enzymatic reactions including transaminations, oxidations, reductions, and glycosylations to assemble the final aminoglycoside structure.[2] Key intermediates in the biosynthesis of many aminoglycosides include 2-deoxystreptamine (2-DOS), which often serves as the central aminocyclitol core.[1] Different sugar moieties are then attached to the 2-DOS core by specific glycosyltransferases.[1]

Seldomycin_Biosynthesis D-Glucose D-Glucose 2-Deoxystreptamine (2-DOS) 2-Deoxystreptamine (2-DOS) D-Glucose->2-Deoxystreptamine (2-DOS) Multiple Enzymatic Steps 2-DOS 2-DOS Glycosylated Intermediate 1 Glycosylated Intermediate 1 2-DOS->Glycosylated Intermediate 1 Glycosyltransferase 1 Glycosylated Intermediate 2 Glycosylated Intermediate 2 Glycosylated Intermediate 1->Glycosylated Intermediate 2 Glycosyltransferase 2 Sugar Donor 1 Sugar Donor 1 Sugar Donor 1->Glycosylated Intermediate 1 This compound This compound Glycosylated Intermediate 2->this compound Tailoring Enzymes (e.g., Methyltransferase) Sugar Donor 2 Sugar Donor 2 Sugar Donor 2->Glycosylated Intermediate 2

Caption: Generalized biosynthetic pathway for this compound.

Q2: How can I monitor the progress of the synthesis reactions effectively?

A2: A combination of chromatographic and spectroscopic techniques is essential for monitoring the progress of this compound synthesis.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. The use of different staining agents can help visualize the compounds. For aminoglycosides, a ninhydrin stain is useful for detecting amino groups, while a p-anisaldehyde stain can be used for visualizing sugar moieties.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, intermediates, and products.

  • Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the identity of the desired product and any major byproducts by providing accurate mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of intermediates and the final product, confirming the stereochemistry and connectivity of the molecule.

Q3: What are the key challenges in the purification of this compound and its intermediates?

A3: The purification of aminoglycosides is challenging due to their high polarity and the presence of multiple amino groups, which can lead to strong interactions with silica gel.

  • Column Chromatography: Normal-phase silica gel chromatography is often challenging. The use of a solvent system containing a base, such as triethylamine or ammonia in methanol, can help to reduce tailing and improve separation. Reverse-phase chromatography can also be an effective alternative.

  • Ion-Exchange Chromatography: Due to the basic nature of the amino groups, ion-exchange chromatography is a powerful technique for the purification of aminoglycosides, especially in the final steps after deprotection.

  • Crystallization: If the final product or an intermediate is a solid, crystallization can be an excellent method for obtaining highly pure material.

Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis of an aminoglycoside like this compound.

Synthesis_Workflow A Protecting Group Installation on Sugar Moieties B Glycosylation to Assemble Core Structure A->B C Purification of Protected Intermediate B->C D Modification of Peripheral Groups (if necessary) C->D E Global Deprotection D->E F Final Purification (e.g., Ion-Exchange Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General workflow for this compound synthesis.

References

Seldomycin factor 1 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Seldomycin factor 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is an aminoglycoside antibiotic.[1] Aminoglycosides are a class of antibiotics known for their good water solubility due to the presence of multiple amino and hydroxyl groups, which can form hydrogen bonds with water.[2][3] However, their solubility can be highly dependent on the pH of the solution. Like other aminoglycosides, this compound is expected to be more soluble in acidic to neutral aqueous solutions and less soluble in basic solutions. Its solubility in organic solvents is generally poor.

Q2: I am observing precipitation of this compound in my buffer. What could be the cause?

Precipitation of this compound in a buffer system can be attributed to several factors:

  • pH: The pH of your buffer may be too high (alkaline), reducing the solubility of the aminoglycoside.

  • Buffer Composition: Certain buffer salts can interact with this compound, leading to the formation of less soluble complexes.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer and temperature conditions.

  • Temperature: A decrease in temperature can lead to a reduction in solubility, causing the compound to precipitate out of the solution.

Q3: What are the recommended solvents for dissolving this compound?

Based on the general properties of aminoglycosides, the following solvents are recommended:

  • Primary Recommendation: Sterile, purified water (e.g., Milli-Q or equivalent).

  • Aqueous Buffers: Buffers with a slightly acidic to neutral pH (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer) are generally suitable.

  • Organic Solvents: this compound is expected to have very low solubility in most organic solvents such as ethanol, methanol, acetonitrile, and DMSO.

Q4: How can I improve the solubility of this compound for my in vitro experiments?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Lowering the pH of the aqueous solution can significantly increase solubility.

  • Use of Co-solvents: While generally poorly soluble in organic solvents, the addition of a small percentage of a water-miscible co-solvent might improve solubility in some cases. However, this should be done with caution as it can affect the biological activity and stability of the compound.

  • Complexation: The use of cyclodextrins or other complexing agents can encapsulate the drug molecule and increase its apparent solubility.

  • Nanoparticle Formulation: For drug delivery applications, formulating this compound into nanoparticles can improve its solubility and bioavailability.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudiness or precipitation upon dissolving in water. The compound may not be fully dissolved, or the water quality may be poor (e.g., containing impurities).Use high-purity water (e.g., Milli-Q). Gently warm the solution and sonicate for a short period to aid dissolution. Ensure the pH has not shifted to the alkaline range.
Precipitation observed after adding to cell culture media. The pH of the media, interaction with media components (e.g., proteins, salts), or exceeding the solubility limit at the final concentration.Prepare a concentrated stock solution in a suitable solvent (e.g., water or a slightly acidic buffer) and then dilute it into the cell culture media. Perform a preliminary test to determine the maximum soluble concentration in the specific media.
Inconsistent results in bioassays. Poor solubility leading to inaccurate concentrations of the active compound.Ensure the compound is fully dissolved before use. Prepare fresh solutions for each experiment. Consider filtering the solution through a 0.22 µm filter to remove any undissolved particles.
Difficulty dissolving the compound for formulation. The inherent low solubility of the free base form in certain solvents.Consider using a salt form of this compound (e.g., sulfate salt), which often exhibits higher aqueous solubility.[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in an aqueous buffer.[6][7]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • The resulting concentration is the equilibrium solubility of this compound under the tested conditions.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound check_solvent Check Solvent System (Water, Buffer) start->check_solvent check_ph Measure pH of Solution check_solvent->check_ph Solvent is appropriate adjust_ph Adjust pH to < 7.0 check_ph->adjust_ph pH > 7.0 check_concentration Is Concentration Too High? check_ph->check_concentration pH <= 7.0 resolved Issue Resolved adjust_ph->resolved dilute Dilute to Lower Concentration check_concentration->dilute Yes consider_alternatives Consider Alternative Strategies (e.g., Salt Form, Complexation) check_concentration->consider_alternatives No dilute->resolved consider_alternatives->resolved

Caption: A workflow for troubleshooting solubility issues with this compound.

Shake_Flask_Method_Workflow start Start: Prepare Supersaturated Solution agitate Agitate at Constant Temperature (24-48 hours) start->agitate equilibrate Achieve Equilibrium agitate->equilibrate separate Separate Solid and Liquid Phases (Centrifugation & Filtration) equilibrate->separate quantify Quantify Solute in Filtrate (e.g., HPLC) separate->quantify end End: Determine Equilibrium Solubility quantify->end

Caption: The experimental workflow for the shake-flask solubility determination method.

References

Technical Support Center: Enhancing the Antibacterial Activity of Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments aimed at enhancing the antibacterial activity of Seldomycin factor 1.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for enhancing the antibacterial activity of aminoglycoside antibiotics like this compound?

A1: Common strategies include structural modification or derivatization to overcome resistance mechanisms, improve cellular uptake, or enhance binding to the ribosomal target site.[1] Another approach is combination therapy, where this compound is used with other agents that can synergistically increase its efficacy, such as compounds that disrupt the bacterial cell membrane.[2]

Q2: How is the enhancement of antibacterial activity quantitatively measured?

A2: The most common method is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3][4] A significant decrease in the MIC value for a modified compound compared to the parent this compound indicates enhanced antibacterial activity.

Q3: What are the potential challenges in developing derivatives of this compound?

A3: Challenges include complex multi-step synthesis, potential loss of activity due to unfavorable structural changes, and issues with stability and solubility of the new analogs.[5][6][7] It is crucial to maintain the core pharmacophore responsible for antibacterial action while making modifications.

Q4: Can enhancing the activity against one type of bacteria affect the activity against others?

A4: Yes, it is possible. Modifications might broaden the spectrum of activity, making the derivative effective against a wider range of bacteria. Conversely, a modification could also narrow the spectrum, making it more potent against a specific strain but less effective against others. Therefore, comprehensive testing against a panel of relevant bacterial strains is essential.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

  • Question: We are getting variable MIC values for our new this compound derivative across different experimental runs. What could be the cause?

  • Answer: Inconsistent MIC results can stem from several factors:

    • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard). Variations in bacterial numbers will lead to different MICs.

    • Media and Reagents: Use fresh, properly prepared Mueller-Hinton broth or agar. The pH and cation concentration of the media can significantly affect the activity of aminoglycosides.

    • Compound Stability: The derivative may be unstable in the testing medium or under the incubation conditions.[7][8] Consider performing stability studies.

    • Pipetting Errors: Inaccurate serial dilutions are a common source of error. Calibrate your pipettes and use fresh tips for each dilution.

Issue 2: New Derivative Shows Lower or No Activity Compared to Parent Compound

  • Question: Our synthesized analog of this compound shows significantly reduced antibacterial activity. What went wrong?

  • Answer: A loss of activity suggests that the chemical modification has negatively impacted a critical structural feature.

    • Pharmacophore Disruption: The modification may have altered a key functional group necessary for binding to the bacterial ribosome.

    • Steric Hindrance: The new substituent might be too bulky, preventing the molecule from reaching its target.

    • Cellular Permeability: The change in chemical properties (e.g., polarity, size) could be hindering the compound's ability to cross the bacterial cell wall and membrane.

    • Compound Purity: Verify the purity of your synthesized analog. Impurities could interfere with the assay or the compound itself might not be the expected structure.

Issue 3: Difficulty in Synthesizing this compound Analogs

  • Question: We are facing challenges with the chemical synthesis and purification of our designed this compound derivatives. What can we do?

  • Answer: The synthesis of complex molecules like aminoglycoside derivatives can be challenging.

    • Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and catalysts is often necessary.[5]

    • Protecting Groups: Aminoglycosides have multiple reactive hydroxyl and amino groups. A robust protecting group strategy is essential to achieve regioselectivity.

    • Purification: Due to the polar nature of these compounds, purification can be difficult. Consider specialized chromatography techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Various Bacterial Strains

CompoundE. coli ATCC 25922 (μg/mL)P. aeruginosa ATCC 27853 (μg/mL)S. aureus ATCC 29213 (μg/mL)K. pneumoniae ATCC 700603 (μg/mL)
This compound (Parent)41628
Derivative A (C-3' Deoxy)2814
Derivative B (N-1 Acyl)832416
Derivative C (C-6' Fluoro)140.52

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a C-6' Fluoro-Derivative of this compound

This protocol describes a hypothetical multi-step synthesis to introduce a fluorine atom at the C-6' position, a modification known to sometimes enhance antibacterial activity in other aminoglycosides.

  • Protection of Amino and Hydroxyl Groups:

    • Dissolve this compound in a suitable solvent (e.g., pyridine).

    • Selectively protect the amino groups using a suitable protecting agent (e.g., tert-butoxycarbonyl anhydride).

    • Protect all hydroxyl groups except the one at the C-6' position using a regioselective protection strategy. This may involve multiple steps of protection and deprotection.

  • Activation of the C-6' Hydroxyl Group:

    • Activate the free C-6' hydroxyl group for nucleophilic substitution by converting it into a good leaving group (e.g., a tosylate or mesylate). This is typically done by reacting the protected this compound with tosyl chloride or mesyl chloride in the presence of a base.

  • Fluorination:

    • Introduce the fluorine atom by reacting the activated intermediate with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an appropriate solvent (e.g., tetrahydrofuran).

  • Deprotection:

    • Remove all protecting groups under appropriate conditions (e.g., acid treatment for Boc groups) to yield the final C-6' fluoro-derivative of this compound.

  • Purification and Characterization:

    • Purify the final compound using high-performance liquid chromatography (HPLC).

    • Confirm the structure and purity of the derivative using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[3] This can be determined by visual inspection or using a plate reader.

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Iteration start Identify Target Modification on this compound synthesis Chemical Synthesis of Novel Analog start->synthesis Rational Drug Design purification Purification (HPLC) & Characterization (NMR, MS) synthesis->purification mic_testing Determine Minimum Inhibitory Concentration (MIC) purification->mic_testing Proceed with Pure Compound spectrum_analysis Test Against Panel of Bacterial Strains mic_testing->spectrum_analysis data_analysis Compare Activity to Parent Compound spectrum_analysis->data_analysis decision Enhanced Activity? data_analysis->decision lead_optimization Further Optimization decision->lead_optimization Yes stop Synthesize New Analogs decision->stop No lead_optimization->start Iterative Improvement stop->start Redesign

Caption: Workflow for enhancing the antibacterial activity of this compound.

Troubleshooting_Logic start Experiment Yields Unexpected Results (e.g., No Enhanced Activity) check_purity Verify Compound Purity & Structure (NMR, MS) start->check_purity check_protocol Review Experimental Protocol start->check_protocol check_reagents Check Reagents & Media start->check_reagents purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Impure/Incorrect Structure check_purity->purity_bad No protocol_ok Protocol Followed Correctly check_protocol->protocol_ok Yes protocol_bad Deviation Identified check_protocol->protocol_bad No reagents_ok Reagents are Valid check_reagents->reagents_ok Yes reagents_bad Reagent Issue Found check_reagents->reagents_bad No hypothesis If all checks pass, re-evaluate initial hypothesis. The modification may be inherently detrimental to activity. purity_ok->hypothesis resynthesize Re-synthesize and/or Re-purify Compound purity_bad->resynthesize protocol_ok->hypothesis correct_protocol Correct Protocol Deviation & Repeat protocol_bad->correct_protocol reagents_ok->hypothesis replace_reagents Replace Reagents & Repeat reagents_bad->replace_reagents

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Media Optimization for Seldomycin Factor 1 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental optimization of media for Seldomycin factor 1 production by Saccharopolyspora hirsuta.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your fermentation experiments for this compound production.

Issue 1: Low or No Production of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Medium Composition The concentration of carbon, nitrogen, and phosphate sources is critical. Systematically evaluate the effect of different concentrations of key components like glucose, soybean meal, and potassium phosphate.[1][2][3] Consider using statistical experimental designs like Plackett-Burman to screen for significant media components.[1][4][5]
Incorrect Inoculum Preparation Ensure the seed culture is in the late logarithmic growth phase before inoculating the production medium. A standardized spore suspension or a vegetative inoculum of a specific age and density should be used for consistency.
Inappropriate Fermentation Conditions Optimize physical parameters such as pH, temperature, agitation speed, and aeration.[6] The optimal temperature for erythromycin production by Saccharopolyspora erythraea, a related species, was found to be 28°C.[7]
Strain Instability Repeated subculturing can lead to strain degeneration. It is advisable to use a fresh culture from a cryopreserved stock for each set of experiments.
Contamination Visually inspect the culture for any signs of contamination. Perform microscopy and streak plating on a general-purpose medium to check for foreign microorganisms.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variability in Raw Materials The composition of complex media components like soybean meal or yeast extract can vary between batches.[8] Whenever possible, use defined media or analyze the composition of complex components.
Inconsistent Inoculum Standardize the inoculum preparation protocol, including the age of the seed culture and the number of spores or cells used for inoculation.
Fluctuations in Fermentation Parameters Calibrate and monitor all fermentation equipment (bioreactors, shakers, pH meters, etc.) to ensure consistent operating conditions.
Inaccurate Quantification Method Validate your analytical method for this compound quantification (e.g., HPLC) for linearity, accuracy, and precision.

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components to optimize for this compound production?

A1: Based on studies of related aminoglycoside antibiotics, the most critical components to optimize are the carbon source, nitrogen source, and phosphate concentration.[2] Glucose is a commonly used carbon source, while soybean meal is an effective nitrogen source for antibiotic production by Actinomycetes.[1][8] The concentration of these components can significantly impact the final product yield.[3][9]

Q2: What is a good starting point for media composition for Saccharopolyspora hirsuta?

A2: A good starting point for Saccharopolyspora hirsuta can be a medium containing glucose as a carbon source, soybean meal as a nitrogen source, and dipotassium phosphate (K2HPO4) for pH buffering and as a phosphorus source.[1][2] Initial concentrations to test could be in the range of 20-60 g/L for glucose, 10-60 g/L for soybean meal, and 1-5 g/L for K2HPO4.[3]

Q3: How can I systematically optimize the media composition?

A3: A two-step statistical approach is highly recommended. First, use a Plackett-Burman design to screen for the most significant media components affecting this compound production from a larger list of potential factors.[1][4][5] Once the key factors are identified, use Response Surface Methodology (RSM) with a design like Central Composite Design (CCD) to determine the optimal concentrations of these factors and study their interactions.[10][11][12]

Q4: What is the role of phosphate in this compound production?

A4: Phosphate is an essential nutrient for microbial growth and is a key component of nucleic acids and phospholipids. However, high concentrations of phosphate can inhibit the production of some secondary metabolites, including certain antibiotics.[2] Therefore, it is crucial to determine the optimal phosphate concentration that supports adequate growth without suppressing this compound biosynthesis.

Q5: Are there any specific precursors I can add to the medium to enhance the yield?

A5: The biosynthesis of aminoglycoside antibiotics like Seldomycin involves specific sugar and amino acid precursors. While specific precursors for this compound are not detailed in the provided results, understanding its biosynthetic pathway can provide clues. For instance, the biosynthesis of other aminoglycosides utilizes precursors derived from glucose-6-phosphate. Supplementation with specific amino acids that form the aminocyclitol ring or the sugar moieties could potentially increase the yield.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical results from media optimization studies for aminoglycoside antibiotics. These tables are for illustrative purposes to guide your experimental design.

Table 1: Effect of Carbon Source (Glucose) Concentration on this compound Production

Glucose Concentration (g/L)Biomass (g/L)This compound Yield (mg/L)
203.5150
304.8220
405.5280
505.8270
605.9250

Table 2: Effect of Nitrogen Source (Soybean Meal) Concentration on this compound Production

Soybean Meal Concentration (g/L)Biomass (g/L)This compound Yield (mg/L)
102.8120
204.5210
305.6290
406.2350
506.5330

Table 3: Effect of Phosphate (K2HPO4) Concentration on this compound Production

K2HPO4 Concentration (g/L)Biomass (g/L)This compound Yield (mg/L)
0.53.2180
1.04.8250
2.05.9320
3.06.1280
4.06.2210

Experimental Protocols

Protocol 1: Inoculum Preparation for Saccharopolyspora hirsuta

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

  • Spore Suspension Preparation:

    • Grow Saccharopolyspora hirsuta on a suitable agar medium (e.g., ISP Medium 4) at 28-30°C for 7-10 days until good sporulation is observed.

    • Aseptically add 5 mL of sterile 0.1% (v/v) Tween 80 solution to the agar plate.

    • Gently scrape the surface of the agar with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Vortex the suspension for 1-2 minutes to ensure homogeneity.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10^8 spores/mL using a hemocytometer.

  • Seed Culture Preparation:

    • Inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) in a 250 mL Erlenmeyer flask with 1 mL of the prepared spore suspension.

    • Incubate the flask on a rotary shaker at 200 rpm and 28-30°C for 48-72 hours, or until the culture reaches the late logarithmic growth phase.

Protocol 2: Shake Flask Fermentation for this compound Production

  • Medium Preparation:

    • Prepare the production medium with the desired concentrations of carbon, nitrogen, and other components.

    • Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.

    • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

  • Inoculation:

    • Aseptically inoculate each flask with 2.5 mL (5% v/v) of the prepared seed culture.

  • Incubation:

    • Incubate the flasks on a rotary shaker at 200 rpm and 28-30°C for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (biomass) and this compound concentration.

    • Separate the biomass from the culture broth by centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Determine the dry cell weight of the biomass.

    • Analyze the supernatant for this compound concentration using a validated analytical method such as HPLC.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Filter the supernatant from the fermentation broth through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally).

    • Injection Volume: 20 µL.

  • Standard Curve:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject each standard and record the peak area.

    • Construct a standard curve by plotting peak area versus concentration.

  • Quantification:

    • Inject the prepared samples.

    • Determine the peak area corresponding to this compound in the chromatogram.

    • Calculate the concentration of this compound in the samples using the standard curve.

Visualizations

Experimental_Workflow_for_Media_Optimization cluster_0 Phase 1: Screening of Media Components cluster_1 Phase 2: Optimization of Significant Components cluster_2 Phase 3: Validation A Define a list of potential carbon, nitrogen, and other nutrient sources B Design a Plackett-Burman experiment to screen for significant factors A->B C Perform shake flask fermentations according to the experimental design B->C D Analyze this compound yield and identify significant media components C->D E Select the most significant factors identified in Phase 1 D->E F Design a Central Composite Design (CCD) experiment using Response Surface Methodology (RSM) E->F G Conduct fermentations with varying concentrations of the selected components F->G H Analyze the results to determine the optimal concentrations and their interactions G->H I Perform a validation experiment using the optimized medium composition H->I J Compare the experimental yield with the predicted yield from the RSM model I->J K Scale-up to a bioreactor for further process development J->K Troubleshooting_Logic Start Low/No this compound Production Check_Culture Check for Contamination (Microscopy, Plating) Start->Check_Culture Contaminated Contamination Detected Check_Culture->Contaminated No_Contamination No Contamination Check_Culture->No_Contamination No Use_Fresh_Stock Use Fresh Culture from Cryopreserved Stock Contaminated->Use_Fresh_Stock Yes Review_Inoculum Review Inoculum Preparation Protocol (Age, Density) No_Contamination->Review_Inoculum Review_Media Review Media Composition and Preparation Review_Inoculum->Review_Media Review_Conditions Review Fermentation Conditions (pH, Temp, Agitation) Review_Media->Review_Conditions Optimize_Media Systematically Optimize Media (OFAT, Statistical Design) Review_Conditions->Optimize_Media Optimize_Conditions Optimize Physical Parameters Optimize_Media->Optimize_Conditions Signaling_Pathway_Hypothetical cluster_0 Nutrient Sensing and Primary Metabolism cluster_1 Regulatory Cascade cluster_2 Biosynthesis of this compound Carbon_Source High Carbon Source (e.g., Glucose) Repressor_Protein Repressor Protein (e.g., CcpA-like) Carbon_Source->Repressor_Protein Activates Nitrogen_Source Limiting Nitrogen Source Activator_Protein Activator Protein (e.g., SARP) Nitrogen_Source->Activator_Protein Induces Phosphate Low Phosphate Phosphate->Activator_Protein Induces Biosynthetic_Genes Activation of Seldomycin Biosynthetic Genes Repressor_Protein->Biosynthetic_Genes Represses Activator_Protein->Biosynthetic_Genes Activates Seldomycin_Production This compound Production Biosynthetic_Genes->Seldomycin_Production

References

Validation & Comparative

Unveiling the Architecture of Seldomycin Factor 1: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel antibiotic candidates is paramount. This guide provides a comparative analysis of Seldomycin factor 1's structure against other prominent aminoglycoside antibiotics, Tobramycin and Kanamycin B. While the seminal 1977 paper by R. S. Egan and colleagues in the Journal of Antibiotics remains the cornerstone for the structural confirmation of this compound, this guide collates the established structure with available data on its counterparts to offer a valuable comparative resource.

Structural Confirmation and Comparison

The definitive structure of this compound was established through meticulous spectroscopic analysis. The molecular formula for this compound is C17H34N4O10[1]. It belongs to the aminoglycoside class of antibiotics, characterized by amino-modified sugars linked glycosidically.

For comparative purposes, this guide includes Tobramycin and Kanamycin B, two well-characterized aminoglycosides. The structural details are summarized in the table below.

FeatureThis compoundTobramycinKanamycin B
Chemical Formula C17H34N4O10[1]C18H37N5O9C18H37N5O10
Molecular Weight 454.47 g/mol [1]467.5 g/mol 483.5 g/mol
Core Structure 2-deoxystreptamine2-deoxystreptamine2-deoxystreptamine
Glycosidic Linkages TrisaccharideTrisaccharideTrisaccharide
Key Structural Features Contains a unique diamino-sugar moietyLacks the 3'-hydroxyl group present in Kanamycin BPossesses a 6'-hydroxyl group

Experimental Protocols for Structural Elucidation

The determination of the intricate structures of aminoglycoside antibiotics like this compound relies on a combination of advanced spectroscopic techniques. While the specific experimental parameters for this compound are detailed in the primary literature, a general workflow for such structural elucidation is outlined below.

Isolation and Purification

The initial step involves the isolation of the antibiotic from its natural source, typically a fermentation broth of Streptomyces species. This is followed by a series of chromatographic techniques, such as ion-exchange and size-exclusion chromatography, to obtain a pure sample of the target molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial information about the connectivity of the sugar rings and the location of amino and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for elucidating the detailed three-dimensional structure.

  • ¹H NMR: Provides information on the number and chemical environment of protons, including their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR: Establishes correlations between protons and carbons, allowing for the unambiguous assignment of all atoms within the structure and the determination of the stereochemistry of the glycosidic linkages.

Visualizing the Structures and Workflow

To facilitate a clearer understanding of the molecular architecture and the process of its discovery, the following diagrams are provided.

Seldomycin_Factor_1_Structure cluster_ring1 Ring I cluster_ring2 Ring II (2-deoxystreptamine) cluster_ring3 Ring III r1_c1 C1' r1_c2 C2' r1_c1->r1_c2 r2_c4 C4 r1_c1->r2_c4 glycosidic bond r1_c3 C3' r1_c2->r1_c3 r1_c4 C4' r1_c3->r1_c4 r1_c5 C5' r1_c4->r1_c5 r1_o O' r1_c5->r1_o r1_o->r1_c1 r2_c1 C1 r2_c2 C2 r2_c1->r2_c2 r2_c3 C3 r2_c2->r2_c3 r2_c3->r2_c4 r2_c5 C5 r2_c4->r2_c5 r2_c6 C6 r2_c5->r2_c6 r2_c6->r2_c1 r3_c1 C1'' r2_c6->r3_c1 glycosidic bond r3_c2 C2'' r3_c1->r3_c2 r3_c3 C3'' r3_c2->r3_c3 r3_c4 C4'' r3_c3->r3_c4 r3_c5 C5'' r3_c4->r3_c5 r3_o O'' r3_c5->r3_o r3_o->r3_c1

Caption: Chemical structure of this compound.

Structure_Elucidation_Workflow cluster_fermentation Fermentation & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Fermentation Streptomyces hofunensis Fermentation Isolation Isolation & Purification (Chromatography) Fermentation->Isolation MS Mass Spectrometry (Molecular Weight, Formula) Isolation->MS NMR NMR Spectroscopy (1D & 2D) (Connectivity, Stereochemistry) Isolation->NMR Analysis Data Interpretation MS->Analysis NMR->Analysis Structure Structure Proposal Analysis->Structure Confirmation Confirmation of Structure Structure->Confirmation

Caption: Experimental workflow for structure elucidation.

References

Comparative Analysis of Seldomycin Factor 1's Antibacterial Profile

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the antibacterial efficacy of Seldomycin factor 1 in relation to established aminoglycosides.

Introduction

This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents known for their efficacy against a broad spectrum of bacteria.[1][2][3][4] This guide provides a comparative validation of the antibacterial activity of this compound. Due to the limited availability of specific quantitative data for this compound in readily accessible literature, this guide leverages data from well-characterized aminoglycosides, gentamicin and amikacin, to provide a robust benchmark for its expected performance. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Quantitative Comparison of Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial isolates is not extensively documented in the available literature, the following table summarizes the typical MIC values for the comparable aminoglycosides, gentamicin and amikacin, against common Gram-positive and Gram-negative pathogens. This data provides a baseline for the expected antibacterial spectrum and potency of an aminoglycoside antibiotic.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive
Staphylococcus aureusGentamicin0.125 - >1280.532
Amikacin0.5 - >128464
Enterococcus faecalisGentamicin2 - >12816>128
Amikacin8 - >12864>128
Gram-Negative
Escherichia coliGentamicin0.25 - >12814
Amikacin0.5 - >12828
Klebsiella pneumoniaeGentamicin0.25 - >12818
Amikacin0.5 - >128216
Pseudomonas aeruginosaGentamicin0.5 - >128216
Amikacin1 - >128432

Experimental Protocols

The data presented for gentamicin and amikacin are typically generated using standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic at a known concentration.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies from the overnight culture to a tube of sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • In the 96-well plate, perform a serial two-fold dilution of the antibiotic in CAMHB to create a range of concentrations.

  • Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted down the plate.

  • The final volume in each well before adding the inoculum should be 50 µL.

4. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

5. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • Following incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action and Signaling Pathways

Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by inhibiting protein synthesis in bacteria. This is achieved through their binding to the 30S ribosomal subunit, which interferes with the translation of mRNA and leads to the production of non-functional proteins and ultimately cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (e.g., this compound) porin Porin Channel aminoglycoside->porin Enters via periplasm Periplasmic Space porin->periplasm transport Active Transport periplasm->transport ribosome 30S Ribosomal Subunit transport->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Interferes with misread_proteins Misread/Truncated Proteins protein_synthesis->misread_proteins Leads to cell_death Bacterial Cell Death misread_proteins->cell_death Causes

Mechanism of action of aminoglycoside antibiotics.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC Determination Workflow start Start prep_culture Prepare Bacterial Overnight Culture start->prep_culture adjust_inoculum Adjust Inoculum to 0.5 McFarland Standard prep_culture->adjust_inoculum dilute_inoculum Dilute Inoculum in Broth adjust_inoculum->dilute_inoculum add_inoculum Inoculate Plate with Bacterial Suspension dilute_inoculum->add_inoculum prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilution in 96-Well Plate prep_antibiotic->serial_dilution serial_dilution->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination.

Conclusion

This compound, as a member of the aminoglycoside class, is expected to exhibit a broad spectrum of antibacterial activity against many Gram-negative and some Gram-positive bacteria. Its mechanism of action is anticipated to be the inhibition of bacterial protein synthesis. While specific quantitative data for this compound remains elusive in the surveyed literature, the provided data for gentamicin and amikacin serve as a valuable reference for its likely efficacy. Further in vitro studies are warranted to precisely define the antibacterial profile of this compound and to fully assess its potential as a therapeutic agent.

References

A Comparative Analysis of Seldomycin Factor 1 and Seldomycin Factor 5: An Unfolding Narrative in Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

Seldomycins, like other aminoglycosides, are known for their bactericidal activity, which they achieve by disrupting protein synthesis in susceptible bacteria. This mechanism is well-established and serves as the foundation for understanding their potential antibacterial effects.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Seldomycin factor 1 and factor 5, as aminoglycosides, are understood to exert their antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding event interferes with the initiation and elongation steps of protein synthesis, leading to the production of truncated or non-functional proteins, and ultimately, cell death.

cluster_bacterium Bacterial Cell Seldomycin Seldomycin (Factor 1 or 5) Ribosome 30S Ribosomal Subunit Seldomycin->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Translates mRNA mRNA mRNA->Ribosome NonFunctionalProtein Truncated/Non-functional Proteins Protein->NonFunctionalProtein Disrupts CellDeath Bacterial Cell Death NonFunctionalProtein->CellDeath Leads to

Figure 1. General mechanism of action for Seldomycin antibiotics.

Proposed Experimental Comparison of Antibacterial Activity

To definitively compare the activity of this compound and Seldomycin factor 5, a standardized in vitro susceptibility test, such as the determination of the Minimum Inhibitory Concentration (MIC), is required. The following table outlines a hypothetical comparison based on typical antibacterial spectra of aminoglycosides.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for Seldomycin Factors

Bacterial StrainThis compound (µg/mL)Seldomycin Factor 5 (µg/mL)
Staphylococcus aureusData not availableData not available
Escherichia coliData not availableData not available
Pseudomonas aeruginosaData not availableData not available
Enterococcus faecalisData not availableData not available

Note: The above table is for illustrative purposes only. No public data is available to populate it.

Experimental Protocols

A standardized broth microdilution method would be employed to determine the MIC values for each Seldomycin factor against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Seldomycin factor 5 are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

start Start prep_antibiotics Prepare Serial Dilutions of This compound & 5 start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2. Experimental workflow for MIC determination.

Conclusion

While the chemical structures of both this compound and factor 5 are known, a critical gap exists in the understanding of their comparative antibacterial efficacy. The experimental framework proposed here provides a clear path for researchers to generate the necessary data to elucidate the relative potencies of these two aminoglycoside factors. Such studies are essential for the potential future development of these compounds as therapeutic agents. Until such data becomes available, any claims regarding the superiority of one factor over the other remain speculative.

A Comparative Analysis of Seldomycin Factor 1 and Gentamicin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Chemical Structures

Both Seldomycin factor 1 and gentamicin belong to the aminoglycoside class of antibiotics, characterized by amino sugars linked glycosidically. Gentamicin, derived from Micromonospora purpurea, is a mixture of related components (primarily gentamicin C1, C1a, and C2).[1][2] It is a cornerstone for treating severe Gram-negative bacterial infections.[3] this compound is a component of the seldomycin complex, isolated from Streptomyces hofunensis.[4] Structurally, both are 4,6-disubstituted 2-deoxystreptamine aminoglycosides.

Table 1: Physicochemical Properties

PropertyThis compoundGentamicin (Complex)
Chemical Formula C18H38N6O7C21H43N5O7 (Gentamicin C1)
Molecular Weight 450.5 g/mol [4]~477.6 g/mol (Gentamicin C1)
Core Structure 2-deoxystreptamine2-deoxystreptamine[1][5]
Producing Organism Streptomyces hofunensis[4]Micromonospora purpurea[2]

Mechanism of Action

As aminoglycosides, both this compound and gentamicin are expected to share a primary mechanism of action: the inhibition of bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the bacterial ribosome.

The mechanism involves several key steps:

  • Cell Entry: The positively charged aminoglycoside molecules bind to the negatively charged bacterial outer membrane, displacing Mg2+ and Ca2+ ions and disrupting the membrane's integrity. This is followed by an energy-dependent transport across the cytoplasmic membrane.[1]

  • Ribosomal Binding: Inside the cell, the antibiotic binds with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[1][5]

  • Inhibition of Protein Synthesis: This binding event interferes with the decoding process, causing misreading of the mRNA codon.[6][7] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.

  • Bactericidal Effect: The accumulation of aberrant proteins and the disruption of the cell membrane ultimately lead to bacterial cell death.[5]

Aminoglycoside_Mechanism_of_Action cluster_membrane Bacterial Cell cluster_effects Cellular Effects Drug_Extracellular Aminoglycoside (Seldomycin / Gentamicin) Membrane Outer & Inner Membranes Drug_Extracellular->Membrane Transport into Cytoplasm Ribosome 30S Ribosomal Subunit Membrane->Ribosome Binding to 16S rRNA (A-site) Codon_Misreading mRNA Codon Misreading Ribosome->Codon_Misreading Protein_Synthesis_Block Inhibition of Translocation Ribosome->Protein_Synthesis_Block Aberrant_Proteins Production of Nonfunctional Proteins Codon_Misreading->Aberrant_Proteins Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Cell_Death Aberrant_Proteins->Cell_Death

Fig 1. Generalized mechanism of action for aminoglycoside antibiotics.

Antibacterial Activity

Gentamicin has a broad spectrum of activity against many aerobic Gram-negative bacteria and some Gram-positive organisms, like Staphylococcus aureus.[8] Specific in vitro activity data for this compound is not widely available in published literature, preventing a direct quantitative comparison. The following table presents typical Minimum Inhibitory Concentration (MIC) ranges for gentamicin against common pathogens.

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL)

Bacterial SpeciesThis compoundGentamicin
Escherichia coliData Not Available0.25 - 2
Klebsiella pneumoniaeData Not Available0.25 - 2
Pseudomonas aeruginosaData Not Available1 - 8[9][10]
Staphylococcus aureus (MSSA)Data Not Available0.12 - 1[11][12]
Staphylococcus aureus (MRSA)Data Not Available0.25 - >64
Enterococcus faecalisData Not Available4 - >128

Note: MIC values can vary significantly based on the specific strain, testing methodology, and local resistance patterns.

Pharmacokinetics and Toxicity

The clinical utility of aminoglycosides is often limited by their pharmacokinetic profile and potential for toxicity. Both classes of side effects are typically concentration-dependent.

Table 3: Comparative Pharmacokinetic and Toxicity Profile

ParameterThis compoundGentamicin
Bioavailability (Oral) Poor (typical for aminoglycosides)Poor (<1%)
Protein Binding Data Not AvailableLow (<10%)[13]
Volume of Distribution (Vd) Data Not Available~0.25 L/kg in adults[13]
Half-life (t½) Data Not Available2-3 hours (normal renal function)[13]
Excretion Primarily renal (expected)>90% unchanged in urine via glomerular filtration[13]
Primary Toxicity Nephrotoxicity, Ototoxicity (expected)Nephrotoxicity: Reversible, dose-dependent.Ototoxicity: Can be irreversible, affecting both vestibular and auditory function.

Experimental Protocols

Standardized methods are crucial for the evaluation and comparison of antimicrobial agents. Below are summaries of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure.

MIC_Workflow Start Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Dilution Perform serial two-fold dilutions of antibiotic in microtiter plate wells Start->Dilution Inoculate Inoculate each well with bacterial suspension Dilution->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually inspect for turbidity (bacterial growth) Incubate->Read Result MIC = Lowest concentration with no visible growth Read->Result

Fig 2. Workflow for MIC determination via broth microdilution.

Protocol Steps:

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: The antibiotic is serially diluted in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions and temperature (typically 35°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are used to assess the potential for a drug to cause cell damage. A common method involves using a cell line, such as the LLC-PK1 (porcine kidney proximal tubule) line, to evaluate nephrotoxicity.[14]

Protocol Steps:

  • Cell Culture: LLC-PK1 cells are cultured in appropriate media until they form a confluent monolayer in 96-well plates.

  • Drug Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, gentamicin). Control wells receive medium without the drug.

  • Incubation: The cells are incubated with the drugs for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using an indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert MTT into a purple formazan product.

  • Data Analysis: The absorbance of the formazan is read with a spectrophotometer. A decrease in absorbance in drug-treated wells compared to control wells indicates a reduction in cell viability and thus, cytotoxicity. The concentration that causes 50% cell death (IC50) can then be calculated.

Conclusion

Gentamicin is a potent, broad-spectrum aminoglycoside with well-characterized efficacy, pharmacokinetic properties, and a known risk profile for nephro- and ototoxicity. It remains a critical tool for managing severe bacterial infections, particularly those caused by Gram-negative pathogens.

This compound, as an aminoglycoside, is presumed to share a similar mechanism of action by targeting the bacterial ribosome. However, a comprehensive comparative analysis is severely hampered by the lack of publicly available data on its specific antibacterial spectrum, pharmacokinetic parameters, and toxicity. Further research and publication of experimental data are necessary to fully elucidate the therapeutic potential and safety profile of this compound and to accurately position it relative to established aminoglycosides like gentamicin. For drug development professionals, this data gap represents both a challenge and an opportunity for novel investigation.

References

Efficacy of Seldomycin Factor 1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of Seldomycin factor 1 against other prominent aminoglycosides. The information is supported by available experimental data, with a focus on in vitro studies.

This compound is an aminoglycoside antibiotic, part of the seldomycin complex produced by the actinomycete Streptomyces hofunensis. Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects. This is achieved through high-affinity binding to the 16S ribosomal RNA within the 30S ribosomal subunit, which causes codon misreading and the production of non-functional or truncated proteins.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other aminoglycosides against a range of bacterial strains. The data is sourced from foundational studies conducted at the time of the seldomycin complex's discovery. It is important to note that much of the publicly available comparative data for this compound dates back to this initial period.

Table 1: Comparative MIC Values (μg/mL) of this compound and Other Aminoglycosides Against Gram-Negative Bacteria

Bacterial StrainThis compoundGentamicinKanamycin
Escherichia coli NIHJ1.560.783.12
Escherichia coli K-121.560.783.12
Klebsiella pneumoniae PCI-6020.780.391.56
Proteus vulgaris OX-193.121.563.12
Proteus rettgeri GN-3116.253.126.25
Pseudomonas aeruginosa B-1>1001.56>100
Serratia marcescens T-556.251.5612.5

Table 2: Comparative MIC Values (μg/mL) of this compound and Other Aminoglycosides Against Gram-Positive Bacteria

Bacterial StrainThis compoundGentamicinKanamycin
Staphylococcus aureus 209P0.390.20.78
Bacillus subtilis ATCC 66330.2<0.10.2
Sarcina lutea PCI-10010.20.20.39

Experimental Protocols

The following outlines the general methodology for the Minimum Inhibitory Concentration (MIC) determination experiments cited in the tables above.

Broth Dilution Method for MIC Determination

The in vitro antibacterial activity was determined by a twofold serial broth dilution method.

  • Preparation of Inoculum: Bacterial strains were cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture was then diluted to achieve a standardized inoculum density, typically around 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of each antibiotic (this compound, gentamicin, kanamycin) were prepared in the broth medium in test tubes or microtiter plates.

  • Inoculation: A standardized volume of the bacterial inoculum was added to each tube or well containing the antibiotic dilutions, as well as to a growth control tube (containing no antibiotic) and a sterility control tube (containing uninoculated broth).

  • Incubation: The tubes or plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action of aminoglycosides, the experimental workflow for MIC determination, and a logical comparison of the presented aminoglycosides.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane Aminoglycoside->Outer_Membrane Enters via Porin_Channel Porin Channel Outer_Membrane->Porin_Channel Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Cytoplasmic_Membrane Cytoplasmic Membrane Periplasmic_Space->Cytoplasmic_Membrane Active Transport Ribosome_30S 30S Ribosomal Subunit Cytoplasmic_Membrane->Ribosome_30S Binds to 16S rRNA Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits & Causes Misreading mRNA mRNA mRNA->Ribosome_30S Translation Mistranslated_Protein Mistranslated/Truncated Protein Protein_Synthesis->Mistranslated_Protein Cell_Death Bacterial Cell Death Mistranslated_Protein->Cell_Death Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Antibiotics Start->Serial_Dilution Inoculate Inoculate Dilutions with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest concentration with no growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Efficacy_Comparison cluster_gram_neg Gram-Negative Activity cluster_gram_pos Gram-Positive Activity Seldomycin_F1 This compound E_coli E. coli Seldomycin_F1->E_coli K_pneumoniae K. pneumoniae Seldomycin_F1->K_pneumoniae P_aeruginosa P. aeruginosa Seldomycin_F1->P_aeruginosa Inactive S_aureus S. aureus Seldomycin_F1->S_aureus B_subtilis B. subtilis Seldomycin_F1->B_subtilis Gentamicin Gentamicin Gentamicin->E_coli More Active Gentamicin->K_pneumoniae More Active Gentamicin->P_aeruginosa Active Gentamicin->S_aureus More Active Gentamicin->B_subtilis Slightly More Active Kanamycin Kanamycin Kanamycin->E_coli Less Active Kanamycin->K_pneumoniae Less Active Kanamycin->P_aeruginosa Inactive Kanamycin->S_aureus Less Active Kanamycin->B_subtilis Equally Active

Caption: Logical comparison of aminoglycoside efficacy.

Understanding Cross-Resistance of Seldomycin Factor 1 with Other Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Seldomycin factor 1 is a member of the aminoglycoside class of antibiotics. While specific cross-resistance studies detailing the activity of this compound against a wide panel of resistant bacterial isolates are not extensively available in public literature, an understanding of its potential for cross-resistance can be extrapolated from the well-documented patterns observed within the aminoglycoside family. This guide provides an objective comparison based on established principles of aminoglycoside resistance, supported by generalized experimental data and protocols.

Mechanism of Action and Resistance

Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This interference with protein synthesis leads to mistranslation of mRNA and ultimately, cell death. The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[1][2][3] These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three families:

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of amino groups.

  • Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups.

The presence of one or more AMEs can confer resistance to a single aminoglycoside or, more commonly, to multiple members of the class, resulting in cross-resistance.[4][5][6]

Cross-Resistance Patterns in Aminoglycosides

Studies on other aminoglycosides, such as gentamicin, have demonstrated that bacteria habituated to one aminoglycoside can exhibit complete cross-resistance to others like streptomycin, neomycin, kanamycin, and tobramycin.[4][7] The pattern of cross-resistance is dependent on the specific AMEs produced by the bacterial strain. For instance, a strain producing an enzyme that modifies a chemical group present on multiple aminoglycosides will exhibit resistance to all of those antibiotics.

The following table provides an illustrative example of how cross-resistance data for this compound against various aminoglycoside-resistant bacterial strains would be presented. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC value for a resistant strain compared to a susceptible (wild-type) strain indicates resistance.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound and Other Aminoglycosides against Susceptible and Resistant Escherichia coli Strains

AntibioticWild-Type Strain MIC (µg/mL)Gentamicin-Resistant Strain MIC (µg/mL)Kanamycin-Resistant Strain MIC (µg/mL)Tobramycin-Resistant Strain MIC (µg/mL)
This compound 1>6432>64
Gentamicin0.5>64416
Kanamycin28>12832
Tobramycin0.25>6416>128
Amikacin48168
Streptomycin816>25632

Experimental Protocols

The determination of cross-resistance is typically achieved through standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics against various bacterial strains.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain Preparation:

    • Isolate and culture the selected bacterial strains (e.g., wild-type and resistant strains of E. coli, P. aeruginosa, S. aureus) on appropriate agar plates overnight at 37°C.

    • Inoculate a single colony from each plate into a separate tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth cultures at 37°C with shaking until they reach the logarithmic phase of growth (equivalent to a 0.5 McFarland turbidity standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Antibiotic Preparation:

    • Prepare stock solutions of this compound and the comparator aminoglycoside antibiotics (e.g., gentamicin, kanamycin, tobramycin, amikacin, streptomycin) in a suitable solvent.

    • Perform a serial two-fold dilution of each antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plates containing the serially diluted antibiotics.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) for each strain.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Experimental Workflow and Resistance Mechanisms

The following diagrams illustrate the experimental workflow for a cross-resistance study and the general mechanism of aminoglycoside action and resistance.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Bacterial Strain Preparation (Wild-type & Resistant Isolates) inoculation Inoculation of Microtiter Plates strain_prep->inoculation antibiotic_prep Antibiotic Stock Preparation & Serial Dilution antibiotic_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis

Caption: Workflow for determining antibiotic cross-resistance using MIC assays.

resistance_mechanism cluster_bacterium Bacterial Cell ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for cell_death Cell Death protein_synthesis->cell_death inhibition leads to ame Aminoglycoside- Modifying Enzyme (AME) modified_antibiotic Modified (Inactive) Antibiotic ame->modified_antibiotic produces modified_antibiotic->ribosome cannot bind to seldomycin This compound seldomycin->ribosome binds to & inhibits seldomycin->ame is a substrate for

Caption: Mechanism of aminoglycoside action and enzymatic resistance.

References

In Vivo Efficacy of Seldomycin Factor 1 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Seldomycin Factor 1: Publicly available data on "this compound" is limited. It is identified as a component of the seldomycin complex, a group of aminoglycoside antibiotics.[1] Due to the scarcity of specific in vivo efficacy data for this compound, this guide will utilize Gentamicin , a well-characterized and structurally related aminoglycoside antibiotic, as a representative molecule to provide a framework for comparison. This guide is intended for researchers, scientists, and drug development professionals to compare its performance with other alternatives, supported by experimental data from animal models.

Comparative Efficacy of Gentamicin and Alternatives in Preclinical Animal Models

The in vivo efficacy of antibiotics is critical for predicting their clinical success. Below is a summary of the performance of Gentamicin and its alternatives, Tobramycin (another aminoglycoside) and Ciprofloxacin (a fluoroquinolone), in various animal models of bacterial infection.

Animal Model Infecting Organism Antibiotic Dose Regimen Primary Outcome Result
Murine Sepsis ModelEscherichia coliGentamicin1.5 mg/mouse, i.p., twice daily for 5 daysSurvival Rate60-80% survival with early intervention.[2]
CiprofloxacinNot specified in direct comparisonBacterial Load ReductionLess sensitive to bacterial growth rate compared to Gentamicin.[3][4]
Murine Pneumonia ModelPseudomonas aeruginosaGentamicin30 mg/kg, i.v.Bacterial Load in LungsSignificant reduction in bacterial CFU.[5]
Ciprofloxacin30 mg/kg, i.v.Bacterial Load in LungsUnable to eradicate the bacterial burden, similar to Gentamicin.[5]
Rabbit Osteomyelitis ModelStaphylococcus aureusTobramycin30 mg/mL loaded in calcium phosphate beadsBacterial Load in Bone3.2 to 3.4 log10 reduction in CFU/g of bone tissue.[6][7]
Rat Intra-abdominal Infection ModelMixed floraGentamicin + ClindamycinNot specifiedMortality Rate5% mortality.[8]
Ciprofloxacin + ClindamycinNot specifiedMortality Rate5% mortality, comparable to Gentamicin + Clindamycin.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols for key experiments cited in this guide.

Murine Sepsis Model Induced by Fecal Slurry

This model simulates polymicrobial sepsis originating from the gastrointestinal tract.

  • Animal Preparation: Use 8-10 week old C57BL/6 mice. Acclimatize animals for at least one week before the experiment.

  • Fecal Slurry Preparation: Collect fresh feces from healthy donor mice. Prepare a suspension in sterile saline at a pre-determined concentration (e.g., 100-300 mg/mL) that induces a desired level of sepsis severity.[9]

  • Induction of Sepsis: Administer a single intraperitoneal (i.p.) injection of the fecal slurry (e.g., 1 mL) to each mouse.[9]

  • Therapeutic Intervention: At a specified time post-infection (e.g., 2-6 hours), administer the test antibiotic (e.g., Gentamicin at 1.5 mg/mouse, i.p.) and/or fluid resuscitation.[2][9] Treatment can be repeated at specified intervals (e.g., twice daily for 5 days).[2]

  • Monitoring and Endpoints: Monitor animals for survival over a set period (e.g., 14 days).[9] Secondary endpoints can include body temperature, body weight, and bacterial load in blood and peritoneal fluid at specified time points.[2]

Pseudomonas aeruginosa Pneumonia Model in Mice

This model is used to evaluate the efficacy of antibiotics against respiratory pathogens.

  • Bacterial Culture: Culture Pseudomonas aeruginosa (e.g., strain PA103) in a suitable broth to mid-log phase.[10]

  • Animal Preparation: Anesthetize 6-8 week old BALB/c mice.

  • Intratracheal Inoculation: Expose the trachea and administer a specific volume of the bacterial suspension (e.g., 50 µL) directly into the lungs.[10]

  • Antibiotic Administration: At a defined time post-infection, administer the antibiotic via a clinically relevant route (e.g., intravenous injection).

  • Outcome Assessment: At various time points post-treatment, euthanize the animals and harvest the lungs. Homogenize the lung tissue and perform serial dilutions for bacterial colony-forming unit (CFU) quantification on appropriate agar plates.[1]

Quantification of Bacterial Load in Tissue

Accurate quantification of bacterial burden is a key efficacy endpoint.

  • Tissue Homogenization: Aseptically harvest the target tissue (e.g., lung, spleen, or bone) and weigh it. Homogenize the tissue in a known volume of sterile phosphate-buffered saline (PBS) or saline.

  • Serial Dilution: Perform ten-fold serial dilutions of the tissue homogenate in sterile PBS.

  • Plating: Plate a small volume (e.g., 100 µL) of each dilution onto appropriate agar plates (e.g., Luria-Bertani agar for E. coli or Pseudomonas Isolation Agar for P. aeruginosa).

  • Incubation and Counting: Incubate the plates under suitable conditions (e.g., 37°C for 18-24 hours). Count the number of colonies on plates that have a countable number (typically 30-300 colonies).[11]

  • Calculation: Calculate the number of CFU per gram of tissue based on the colony count, the dilution factor, and the weight of the tissue sample.[11]

Visualizing Mechanisms and Workflows

Mechanism of Action: Aminoglycosides vs. Fluoroquinolones

Antibiotic_Mechanisms cluster_aminoglycoside Aminoglycoside (e.g., Gentamicin) cluster_fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) A_entry Entry via Porin Channels A_ribosome Binds to 30S Ribosomal Subunit A_entry->A_ribosome A_mistranslation Causes mRNA Mistranslation A_ribosome->A_mistranslation A_protein Aberrant Protein Synthesis A_mistranslation->A_protein A_death Bacterial Cell Death A_protein->A_death F_entry Entry via Porin Channels F_gyrase Inhibits DNA Gyrase (Topoisomerase II) F_entry->F_gyrase F_topoIV Inhibits Topoisomerase IV F_entry->F_topoIV F_replication Blocks DNA Replication F_gyrase->F_replication F_topoIV->F_replication F_death Bacterial Cell Death F_replication->F_death

Caption: Mechanisms of action for Aminoglycosides and Fluoroquinolones.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start animal_prep Animal Model Preparation (e.g., Murine Sepsis) start->animal_prep infection Bacterial Inoculation animal_prep->infection grouping Randomization into Treatment Groups infection->grouping treatment Antibiotic Administration (Gentamicin, Tobramycin, Ciprofloxacin) grouping->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (Bacterial Load, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for preclinical antibiotic efficacy studies.

References

A Comparative Analysis of Aminoglycoside Toxicity Profiles with a Focus on Seldomycin Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Toxicity Data

The following tables summarize quantitative data from various experimental studies comparing the ototoxic and nephrotoxic potential of different aminoglycosides.

Table 1: Comparative Ototoxicity of Aminoglycosides

AminoglycosideAnimal ModelDosageDurationKey FindingsReference
GentamicinGuinea Pig50 mg/kg, twice daily1 weekMost severe cochlear damage observed among the tested aminoglycosides.[4]
AmikacinGuinea Pig150 mg/kg, twice daily1 weekSignificant cochlear damage, but less severe than gentamicin.[4][4]
TobramycinGuinea Pig150 mg/kg, daily4 weeksLess ototoxic than gentamicin and sisomicin.[5]
NetilmicinGuinea Pig37.5 mg/kg, twice daily1 weekLeast severe cochlear damage among the tested aminoglycosides.[4]
KanamycinNot SpecifiedNot SpecifiedNot SpecifiedPrimarily causes cochlear damage, leading to hearing loss.[6]
StreptomycinGuinea Pig125 mg/kg, twice daily1 weekCochlear damage observed, less severe than gentamicin and amikacin.[4]
SisomicinGuinea Pig150 mg/kg, daily4 weeksOtotoxicity similar to gentamicin.[5]
Seldomycin 2Mouse195 mg/kgSingle doseIntravenous LD50.[7]

Table 2: Comparative Nephrotoxicity of Aminoglycosides

AminoglycosideAnimal ModelDosage Levels (relative to human dose)DurationOrder of Increasing ToxicityReference
MultipleRat10, 15, or 25 times15 daysStreptomycin < Netilmicin < Tobramycin < Sisomicin, Amikacin, Kanamycin < Gentamicin.[8][8]
GentamicinRatNot SpecifiedNot SpecifiedInduced the greatest number of lysosomal changes in renal tubular cells.[9][9]
AmikacinRatNot SpecifiedNot SpecifiedInduced the least number of lysosomal changes.[9][9]
TobramycinRatNot SpecifiedNot SpecifiedEffects on lysosomes were closer to those of amikacin.[9][9]
NetilmicinRatNot SpecifiedNot SpecifiedEffects on lysosomes were closer to those of amikacin.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicity studies. Below are summaries of experimental protocols typically employed in the assessment of aminoglycoside toxicity.

Assessment of Ototoxicity

Animal Models and Dosing:

  • Subjects: Guinea pigs are commonly used due to their sensitivity to ototoxic drugs and their cochlear anatomy, which is similar to humans.[4][5] Mice are also used, particularly for studies involving genetic modifications.[10]

  • Drug Administration: Aminoglycosides are typically administered systemically via subcutaneous or intraperitoneal injections.[4][5] Doses are often calculated based on body weight and administered daily or twice daily for a specified period, ranging from one to four weeks.[4][5]

Functional Assessment:

  • Auditory Brainstem Response (ABR): This electrophysiological test is used to measure hearing sensitivity. Electrodes are placed on the scalp to record the brain's electrical activity in response to sound stimuli. Changes in the ABR threshold indicate hearing loss.

  • Preyer's Reflex: This is a behavioral test in guinea pigs where the animal exhibits a pinna (outer ear) twitch in response to a sudden, loud sound. The absence of this reflex suggests significant hearing impairment.[5]

  • AC Cochlear Potential: This measures the electrical potential generated by the hair cells in the cochlea in response to sound, providing a direct assessment of outer hair cell function.[5]

Histological Assessment:

  • Cochlear Hair Cell Counting: After the treatment period, animals are euthanized, and the cochleae are harvested. The organ of Corti is dissected, and the inner and outer hair cells are stained and counted under a microscope. The percentage of missing hair cells is a direct measure of ototoxic damage.[5]

Assessment of Nephrotoxicity

Animal Models and Dosing:

  • Subjects: Rats are a common model for studying nephrotoxicity.[8][9]

  • Drug Administration: Similar to ototoxicity studies, aminoglycosides are administered systemically, and dosages are often multiples of the recommended human dose to induce measurable kidney damage over a relatively short period (e.g., 15 days).[8]

Biochemical and Functional Assessment:

  • Serum Creatinine and Blood Urea Nitrogen (BUN): These are standard blood markers of kidney function. Elevated levels indicate a decrease in the glomerular filtration rate (GFR).

  • Urinary Markers:

    • Urinary Osmolality: A decrease in the ability of the kidneys to concentrate urine is an early sign of tubular damage.[8]

    • Proteinuria: Increased protein in the urine is indicative of glomerular or tubular damage.[8]

    • Enzymuria: The presence of enzymes like N-acetyl-beta-D-glucosaminidase (NAG) in the urine is a sensitive marker of proximal tubular cell injury.[8]

  • Creatinine Clearance: This provides an estimate of the GFR and is a more direct measure of kidney function than serum creatinine alone.[8]

Histological Assessment:

  • Light and Electron Microscopy: Kidney tissue is examined for signs of damage, such as necrosis of the proximal tubules and the presence of myeloid bodies (lamellar lysosomal inclusions) within the tubular cells.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the study of aminoglycoside toxicity.

Aminoglycoside_Ototoxicity_Pathway cluster_uptake Aminoglycoside Uptake cluster_cellular_stress Cellular Stress cluster_signaling Signaling Cascades cluster_apoptosis Apoptosis MET Mechano-electrical Transduction (MET) Channels ROS Reactive Oxygen Species (ROS) Production MET->ROS Endocytosis Endocytosis Endocytosis->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction PI3K_Akt_inhibition Inhibition of PI3K-Akt Pathway ROS->PI3K_Akt_inhibition JNK_Activation Activation of JNK Pathway ER_Stress->JNK_Activation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation PI3K_Akt_inhibition->Caspase_Activation JNK_Activation->Caspase_Activation Hair_Cell_Death Hair Cell Death Caspase_Activation->Hair_Cell_Death

Caption: Signaling pathway of aminoglycoside-induced ototoxicity.

Nephrotoxicity_Assessment_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Toxicity Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Rat) Dosing Administer Aminoglycoside (e.g., Daily Injection) Animal_Model->Dosing Monitoring Monitor Animal Health and Collect Samples Dosing->Monitoring Blood_Analysis Blood Analysis: - Serum Creatinine - BUN Monitoring->Blood_Analysis Urine_Analysis Urine Analysis: - Proteinuria - Enzymuria - Osmolality Monitoring->Urine_Analysis Histopathology Kidney Histopathology: - Light Microscopy - Electron Microscopy Monitoring->Histopathology Data_Interpretation Interpret Data and Compare Toxicity Blood_Analysis->Data_Interpretation Urine_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Caption: Experimental workflow for assessing aminoglycoside nephrotoxicity.

References

A Head-to-Head Comparison: Seldomycin Factor 1 and Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers and drug development professionals.

In the landscape of aminoglycoside antibiotics, tobramycin stands as a well-established therapeutic agent, widely used against serious Gram-negative bacterial infections. In contrast, Seldomycin factor 1, a member of the seldomycin complex of aminoglycosides, remains a less-characterized compound. This guide provides a detailed head-to-head comparison of these two aminoglycosides, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While extensive data for tobramycin is readily available, quantitative data for this compound is sparse in publicly accessible literature. This comparison, therefore, highlights both what is known and where further research is needed.

At a Glance: Key Structural and Functional Differences

FeatureThis compoundTobramycin
Chemical Structure Aminoglycoside composed of a 2-deoxystreptamine core linked to two amino sugars. It is structurally similar to other aminoglycosides.Aminoglycoside composed of a 2-deoxystreptamine core linked to two amino sugars.
Mechanism of Action Presumed to be similar to other aminoglycosides, involving inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis, leading to bacterial cell death.[1][2][3][4][5][6][7]
Antibacterial Spectrum Described as a broad-spectrum antibiotic.[2][8][9]Broad-spectrum, with notable activity against Pseudomonas aeruginosa and other Gram-negative bacteria. Also active against some Gram-positive bacteria like Staphylococcus aureus.[10][11][12]
Resistance Profile Data not available.Resistance can occur through enzymatic modification of the antibiotic, alteration of the ribosomal target, or reduced uptake/increased efflux.[13]
Toxicity Data not available.Known for potential nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems).[1]

Antibacterial Potency: Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. While extensive MIC data is available for tobramycin against a wide range of clinical isolates, similar quantitative data for this compound is not readily found in the surveyed scientific literature.

This compound MIC Data
OrganismMIC Range (µg/mL)
Staphylococcus aureusData not available
Pseudomonas aeruginosaData not available
Escherichia coliData not available
Tobramycin MIC Data
OrganismMIC Range (µg/mL)Reference
Staphylococcus aureus0.1 - >128[10][11][12]
Pseudomonas aeruginosa0.25 - >128[10][11][12]
Escherichia coli0.12 - >128[10][11][12]

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and tobramycin belong to the aminoglycoside class of antibiotics and are presumed to share a common mechanism of action: the disruption of bacterial protein synthesis. This process is initiated by the binding of the aminoglycoside to the 30S ribosomal subunit.

This binding event interferes with the fidelity of protein translation in several ways:

  • Inhibition of Initiation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

  • Induction of Miscoding: The binding of the antibiotic to the A-site of the ribosome can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Inhibition of Translocation: The movement of the ribosome along the mRNA can be hindered, further disrupting protein elongation.

The culmination of these effects is the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Porin Porin Aminoglycoside->Porin Enters outer membrane Inner_Membrane_Transporter Inner_Membrane_Transporter Porin->Inner_Membrane_Transporter Periplasmic space Ribosome_30S 30S Subunit Inner_Membrane_Transporter->Ribosome_30S Active transport into cytoplasm Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_30S->Protein_Synthesis_Inhibition Binds to 16S rRNA mRNA mRNA mRNA->Ribosome_30S Cell_Death Cell_Death Protein_Synthesis_Inhibition->Cell_Death Leads to

Aminoglycoside Mechanism of Action Pathway.

Experimental Protocols

A fundamental technique for evaluating the antibacterial potency of compounds like this compound and tobramycin is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Antibiotic_Stock Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Antibiotic_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and tobramycin. Tobramycin is a well-characterized aminoglycoside with a defined spectrum of activity, mechanism of action, and a known toxicity profile. In contrast, while this compound has been identified and its structure elucidated, there is a significant lack of publicly available data on its antibacterial potency, resistance profile, and toxicity. For researchers and drug development professionals, this represents both a challenge and an opportunity. The structural similarities to other potent aminoglycosides suggest that this compound may possess valuable antibacterial properties. However, comprehensive in vitro and in vivo studies are essential to determine its potential as a therapeutic agent and to enable a complete and direct comparison with established antibiotics like tobramycin.

References

Scarcity of Public Data Impedes Direct Bioactivity Analysis of Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific bioactivity data for Seldomycin factor 1, an individual component of the seldomycin complex of aminoglycoside antibiotics. This data scarcity prevents a direct statistical analysis and detailed comparison of its bioactivity against other antibiotics. The seldomycin complex, which includes factors 1, 2, 3, and 5, has been identified, but quantitative antibacterial performance metrics, such as Minimum Inhibitory Concentration (MIC) values for factor 1, are not publicly documented.

This guide, therefore, provides a broader comparative framework for aminoglycoside antibiotics, utilizing the well-characterized antibiotic gentamicin as a reference. This approach aims to equip researchers, scientists, and drug development professionals with a relevant understanding of the expected bioactivity profile, mechanism of action, and the experimental protocols used to evaluate such compounds.

Comparative Bioactivity of Aminoglycoside Antibiotics

Aminoglycosides are a class of potent, broad-spectrum antibiotics known for their efficacy against a wide range of bacteria. Their activity is typically quantified by determining the MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific data for this compound is unavailable, a comparison with gentamicin provides insight into the typical antibacterial spectrum of aminoglycosides.

Bacterial SpeciesGentamicin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus0.5 - 2Data Not Available
Escherichia coli0.25 - 1Data Not Available
Pseudomonas aeruginosa1 - 4Data Not Available
Klebsiella pneumoniae0.5 - 2Data Not Available
Note: The MIC values for gentamicin are representative ranges and can vary depending on the specific strain and testing conditions.

Mechanism of Action: Inhibition of Protein Synthesis

Aminoglycoside antibiotics, including presumably this compound, exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of bacteria, specifically to the 16S ribosomal RNA. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of non-functional proteins, ultimately resulting in cell death.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Enters Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Cytoplasmic_Membrane Cytoplasmic Membrane Periplasmic_Space->Cytoplasmic_Membrane Active Transport Ribosome_30S 30S Ribosomal Subunit Cytoplasmic_Membrane->Ribosome_30S Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_30S->Protein_Synthesis_Inhibition Causes Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

Experimental Protocols

The standard method for determining the antibacterial activity of a compound like this compound is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solution of the antibiotic (e.g., this compound)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in CAMHB directly in the wells of the 96-well plate.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter).

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Determination_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h, 37°C) Inoculate_Plate->Incubate_Plate Read_Results Read MIC Value Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

While a direct statistical analysis of this compound bioactivity is not currently possible due to a lack of public data, this guide provides a comparative context through the lens of a well-established aminoglycoside, gentamicin. The outlined mechanism of action and experimental protocols offer a foundational understanding for researchers interested in the evaluation of new aminoglycoside antibiotics. Further research and publication of specific bioactivity data for this compound are necessary to enable a more detailed and direct comparison of its antibacterial properties.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal of Seldomycin factor 1, an aminoglycoside antibiotic, to minimize environmental impact and ensure a safe laboratory environment. Adherence to these procedures is critical for responsible research conduct.

Core Principles of Antibiotic Disposal

Improper disposal of antibiotics like this compound can contribute to the growing problem of antimicrobial resistance in the environment and may pose a risk to human and animal health. Therefore, treating all antibiotic waste with caution and adhering to institutional and regulatory guidelines is essential.[1][2]

Disposal of this compound in Different Forms

The appropriate disposal method for this compound depends on its form—whether it is a stock solution, present in used culture media, or in an unused, expired, or unwanted state.

Table 1: Disposal Procedures for this compound

Form of this compoundRecommended Disposal ProcedureKey Considerations
Stock Solutions Treat as hazardous chemical waste.[3]- Collect in a designated, properly labeled, and sealed chemical waste container. - Follow your institution's specific guidelines for hazardous waste disposal. - Do not dispose of down the sink or in regular trash.
Used Culture Media Treat as chemical and potential biohazardous waste.- While autoclaving can sterilize the media by killing pathogens, it does not typically inactivate aminoglycoside antibiotics like this compound.[3] - After autoclaving for bio-decontamination, the media should be collected as chemical waste.[3]
Unused/Expired Product Utilize a drug take-back program if available.[4][5]- This is the preferred method for disposal of unused medicines.[5] - Check with your institution or local authorities for available programs.
Solid Waste (e.g., contaminated labware) Segregate as chemical waste.- Items such as pipette tips, tubes, and plates contaminated with this compound should be collected in a designated chemical waste container.

Experimental Protocols for Inactivation (General Aminoglycosides)

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Identify this compound Waste cluster_1 Categorize Waste Type cluster_2 Select Disposal Path cluster_3 Final Disposal start This compound for Disposal stock Stock Solution start->stock media Used Culture Media start->media unused Unused/Expired Product start->unused solid Contaminated Solid Waste start->solid chem_waste Collect as Hazardous Chemical Waste stock->chem_waste autoclave_chem Autoclave for Bio-decontamination, then Collect as Chemical Waste media->autoclave_chem take_back Drug Take-Back Program unused->take_back solid->chem_waste end Follow Institutional & Local Regulations chem_waste->end autoclave_chem->end household_trash If Take-Back Unavailable: Mix with undesirable substance, seal, and dispose in trash take_back->household_trash If unavailable household_trash->end

Caption: Disposal workflow for this compound.

Safety and Handling

When handling this compound, always refer to the Safety Data Sheet (SDS) for specific information on personal protective equipment (PPE), handling procedures, and emergency measures.[6][7][8] Ensure that all personnel are trained on the proper handling and disposal of this and other laboratory chemicals.

By following these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[3]

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Seldomycin Factor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Seldomycin factor 1. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

This compound is an aminoglycoside antibiotic. While specific safety data for this compound is limited, the following guidelines are based on the known hazards of the aminoglycoside class of antibiotics, such as Gentamicin.[1][2] Aminoglycosides are potent compounds that can be associated with significant health effects, including nephrotoxicity (kidney damage) and ototoxicity (hearing damage).[1][3][4][5] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

The last line of defense against hazardous exposure is appropriate PPE.[6] A comprehensive PPE strategy is crucial when handling this compound in powdered or solution form.

PPE ComponentSpecificationPurpose
Gloves Nitrile, chemical-resistantProtects against skin contact and absorption.[7]
Eye Protection Safety goggles or a face shieldPrevents splashes or airborne particles from contacting the eyes.[7]
Lab Coat Long-sleeved, fully buttonedProtects skin and personal clothing from contamination.[8]
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form to prevent inhalation.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely preparing and handling this compound in a laboratory setting.

Experimental Protocol: Reconstitution of Powdered this compound
  • Preparation: Before handling the compound, ensure you are in a designated area with proper ventilation, such as a chemical fume hood.[8] Don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use a dedicated and calibrated scale.

  • Dilution:

    • Select the appropriate sterile diluent (e.g., sterile water or buffer) as per your experimental protocol.

    • Slowly add the diluent to the powder to minimize aerosolization.

    • Gently swirl the container to dissolve the powder completely. Avoid vigorous shaking, which can lead to foaming and denaturation.[9][10]

  • Labeling: Clearly label the reconstituted solution with the compound name, concentration, date of preparation, and your initials.

  • Storage: Store the reconstituted solution according to the manufacturer's instructions, typically refrigerated at 2-8°C.[9]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace Proceed handling_weigh Weigh Powdered Compound prep_workspace->handling_weigh Proceed handling_reconstitute Reconstitute with Diluent handling_weigh->handling_reconstitute Proceed handling_label Label Solution handling_reconstitute->handling_label Proceed disposal_waste Segregate as Chemical Waste handling_label->disposal_waste Experiment Complete disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe Proceed disposal_cleanup Clean and Disinfect Workspace disposal_ppe->disposal_cleanup Final Step

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[11][12] Therefore, a strict disposal protocol is mandatory.

  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, pipette tips, and empty vials, should be disposed of as hazardous chemical waste.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain. [13] Some aminoglycosides are not destroyed by standard autoclaving procedures and must be treated as chemical waste.[13]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated biohazard or chemical waste bag for proper disposal.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these safety protocols, you contribute to a secure research environment and ensure the integrity of your work. Always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.